Technical Documentation Center

Fmoc-N-Me-D-Thr-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-N-Me-D-Thr-OH

Core Science & Biosynthesis

Foundational

Engineering Next-Generation Peptidomimetics: The Synergistic Benefits of N-Methylated D-Amino Acids

Executive Summary Peptides offer unparalleled target affinity and low toxicity, but their clinical translation is historically hampered by poor pharmacokinetic properties—specifically, rapid proteolytic degradation and l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides offer unparalleled target affinity and low toxicity, but their clinical translation is historically hampered by poor pharmacokinetic properties—specifically, rapid proteolytic degradation and low passive membrane permeability. As a Senior Application Scientist, I have observed that while single modifications (like D-amino acid substitution or backbone N-methylation) provide incremental improvements, the combinatorial incorporation of N-methylated D-amino acids yields a profound synergistic effect. This technical guide elucidates the causality behind these biophysical benefits and provides a self-validating experimental framework for their application in peptidomimetic drug design.

The Mechanistic Basis of Synergy

Why combine D-stereochemistry with N-methylation? The rationale lies in addressing two distinct biophysical barriers simultaneously, transforming a vulnerable peptide into a highly bioavailable macrocycle.

  • Absolute Proteolytic Evasion: Human proteases are highly stereospecific, having evolved to cleave L-amino acid peptide bonds. Substituting an L-amino acid with a D-amino acid erects a severe stereochemical barrier, displacing the carbonyl oxygen away from the catalytic triad of serine proteases . However, endopeptidases can sometimes still recognize the backbone. By adding an N-methyl group, we remove the amide proton (a critical hydrogen bond donor for protease docking) and introduce steric bulk, rendering the peptide bond entirely invisible to enzymatic cleavage2.

  • Membrane Permeability via Desolvation Energy Reduction: Passive cellular entry requires a peptide to shed its hydration shell. Exposed amide protons (N-H) carry a high desolvation penalty. N-methylation eliminates these hydrogen bond donors, significantly increasing lipophilicity and facilitating passive membrane permeability 3.

  • Conformational Preorganization: N-methylation lowers the energy barrier between cis and trans peptide bond conformations, making the cis conformation more accessible4. When coupled with the distinct Ramachandran space occupied by D-amino acids, this allows for the precise stabilization of secondary structures (e.g.,

    
    -turns) that are critical for receptor binding, bypassing the entropic cost usually associated with flexible linear peptides.
    

Synergy A N-Methylated D-Amino Acid B D-Stereochemistry A->B C N-Methylation A->C D Stereochemical Evasion of Proteases B->D I Conformational Preorganization B->I E Removal of Amide Proton (Loss of H-Bond Donor) C->E F cis/trans Isomerization Flexibility C->F G Absolute Proteolytic Stability D->G E->G H Enhanced Membrane Permeability E->H F->I

Synergistic biophysical effects of combining D-stereochemistry and N-methylation.

Quantitative Impact on Pharmacokinetics

The theoretical benefits of these non-proteinogenic amino acids translate directly into measurable pharmacokinetic improvements. The table below synthesizes typical quantitative shifts observed when modifying a native L-peptide sequence 5.

Peptide ModificationSerum Half-Life (

)
Apparent Permeability (

)
Receptor Affinity (

)
Native L-Peptide < 15 minutesLow (

cm/s)
High (Baseline)
D-Amino Acid Sub. 2 - 8 hoursLow (

cm/s)
Variable (Often reduced)
N-Methyl L-Amino Acid 1 - 4 hoursModerate (

cm/s)
High (If turn is stabilized)
N-Methyl D-Amino Acid > 24 hours High (

cm/s)
High (Optimized conformation)
Experimental Methodology: Synthesis and Validation

The synthesis of peptides containing N-methylated D-amino acids presents unique challenges, primarily due to the severe steric hindrance of the secondary amine during coupling, which can lead to incomplete reactions, sequence truncations, or epimerization. To ensure scientific integrity, the following Solid-Phase Peptide Synthesis (SPPS) protocol is designed as a self-validating system .

Protocol: SPPS of N-Methylated D-Peptides
  • Step 1: Resin Loading & Swelling. Swell 2-chlorotrityl chloride (CTC) resin in dichloromethane (DCM) for 30 minutes.

    • Causality: CTC is specifically chosen to minimize diketopiperazine (DKP) formation, a highly common side-reaction that cleaves the peptide from the resin when the C-terminal dipeptide contains an N-methyl group 6.

  • Step 2: Deprotection. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 5 min).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to quantitatively ensure complete deprotection.

  • Step 3: Coupling the N-Methyl D-Amino Acid. Dissolve Fmoc-N-Me-D-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6 eq). Couple for 30 minutes at 50°C using a microwave peptide synthesizer.

    • Causality: HOAt is critical here; it accelerates the coupling to the hindered secondary amine while suppressing epimerization better than standard HOBt.

  • Step 4: Coupling ONTO the N-Methylated Residue (The Critical Step). The nucleophilicity of the N-methyl amine is exceptionally poor due to steric shielding. Use the highly reactive COMU/Oxyma coupling cocktail and perform a double coupling (2 x 1 hour).

    • Self-Validation: Perform a Chloranil test (not a Kaiser test, which only detects primary amines) to verify the presence or absence of unreacted secondary amines before proceeding. A negative (colorless) result validates successful coupling.

  • Step 5: Cleavage and Global Deprotection. Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

  • Step 6: LC-MS Validation. Confirm the mass and purity. Note that N-methylated peptides will often elute significantly later on reverse-phase HPLC compared to their unmethylated counterparts due to increased lipophilicity.

SPPSWorkflow Start Swell CTC Resin (Prevents DKP formation) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect UV UV Monitoring at 301nm [Self-Validation] Deprotect->UV Couple1 Couple Fmoc-N-Me-D-AA-OH (HATU/HOAt, 50°C) UV->Couple1 Kaiser1 Chloranil Test (Secondary Amine Check) Couple1->Kaiser1 Couple2 Couple Next Residue (COMU/Oxyma, Double Couple) Kaiser1->Couple2 Cleave TFA Cleavage & Ether Precipitation Couple2->Cleave LCMS LC-MS & HPLC [Purity & Mass Confirmation] Cleave->LCMS

Step-by-step SPPS workflow with self-validation checkpoints for N-methyl couplings.

Computational Design and Structure Prediction

Historically, the lack of crystal structures for cyclic peptides containing backbone N-methylated amino acids (BNMeAAs) and D-amino acids hindered rational design. Traditional energy-based calculations using Rosetta's simple_cycpep_predict were computationally intensive and heavily time-consuming 7.

However, recent advancements in deep learning have revolutionized this space. Models like HighFold-MeD and MeDCycFold—which distill Rosetta knowledge by fine-tuning the AlphaFold framework—now allow for the rapid structure prediction of these complex peptidomimetics 8. By explicitly modeling head-to-tail cyclization and incorporating extended libraries of 56 BNMeAAs and D-AAs, these computational tools accelerate the discovery pipeline by up to 50-fold. This enables application scientists to perform in silico screening for optimal membrane permeability and target docking before committing to the challenging SPPS workflow.

Conclusion

The strategic incorporation of N-methylated D-amino acids is not merely an incremental tweak; it is a paradigm shift in peptidomimetic engineering. By simultaneously abolishing proteolytic liabilities, reducing desolvation penalties, and locking in bioactive conformations, this dual-modification strategy bridges the gap between the high specificity of biologics and the favorable pharmacokinetics of small molecules. As computational predictive tools continue to mature, the rational design of these hyper-stable, permeable macrocycles will undoubtedly dominate the next generation of peptide therapeutics.

References
  • Applications of Amino Acid Derivatives in Next-Gener
  • Overcoming the Shortcomings of Peptide-Based Therapeutics.Taylor & Francis.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.MDPI.
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.MDPI.
  • Synthesis of Bioactive Natural Products as Protein Inhibitors.Taylor & Francis.
  • HighFold-MeD: a Rosetta distillation model to accelerate structure prediction of cyclic peptides with backbone N-methylation and d-amino acids.Macao Polytechnic University.
  • MeDCycFold: A Rosetta Distillation Model to Accelerate Structure Prediction of Cyclic Peptides with Backbone N-methyl

Sources

Exploratory

Introduction: The Strategic Advantage of N-Methylation and D-Configuration in Peptide Therapeutics

An In-depth Technical Guide to Fmoc-N-Me-D-Thr-OH: Synthesis, Properties, and Application in Peptide Drug Discovery For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fmoc-N-Me-D-Thr-OH: Synthesis, Properties, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, peptides represent a promising class of therapeutics. However, their application can be limited by poor metabolic stability and low bioavailability.[1] N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][2] This modification introduces significant steric hindrance and conformational constraints, which directly influence a peptide's stability, solubility, and biological activity.[2] Specifically, N-methylation can enhance resistance to enzymatic degradation and improve passive diffusion across hydrophobic barriers, thereby increasing a peptide's in vivo half-life.[1][2][3]

Fmoc-N-Me-D-Thr-OH is a key building block for introducing these advantageous properties into a peptide sequence. The presence of the D-amino acid configuration can further enhance proteolytic stability, as proteases typically recognize L-amino acids.[4] This guide provides a comprehensive overview of the chemical properties of Fmoc-N-Me-D-Thr-OH, its synthesis, and detailed protocols for its successful incorporation into peptide sequences, empowering researchers to leverage its potential in the design of next-generation peptide therapeutics.

Core Properties of Fmoc-N-Me-D-Thr-OH

A thorough understanding of the physicochemical properties of Fmoc-N-Me-D-Thr-OH is fundamental to its effective application. The key features of this reagent are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, which is central to its use in Fmoc-based solid-phase peptide synthesis (SPPS).[5]

PropertyValueSource(s)
CAS Number 1931907-74-2[6]
Molecular Formula C20H21NO5[5][6][7]
Molecular Weight 355.39 g/mol [6]
Appearance Powder or crystals
Storage Temperature 2-8°C

Synthesis of Fmoc-N-Me-D-Thr-OH

While commercially available, understanding the synthesis of Fmoc-N-Me-D-Thr-OH provides valuable insight into its chemical nature. A prevalent and efficient method for the N-methylation of amino acids is through the formation and subsequent reduction of an oxazolidinone intermediate.[8][9] This approach involves the cyclization of the N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by a reductive ring-opening to yield the N-methylated product.[9] An improved method for this synthesis involves the use of a Lewis acid for the reductive opening of the oxazolidinone ring under mild conditions, resulting in improved yields and shorter reaction times.[8]

Solid-phase synthesis methods have also been developed, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1] This strategy allows for N-methylation on the solid support, which can simplify purification processes.[9]

Application in Solid-Phase Peptide Synthesis (SPPS): A Technical Workflow

The incorporation of N-methylated amino acids into a growing peptide chain presents unique synthetic challenges primarily due to steric hindrance.[2][3] The methyl group on the nitrogen atom reduces its nucleophilicity, making the coupling reaction less efficient than with standard amino acids.[2] This often leads to incomplete reactions, lower crude yields, and the need for more rigorous purification.[2] Therefore, specialized protocols with highly efficient coupling reagents and potentially longer reaction times are necessary.[2][3]

Experimental Protocol: Incorporation of Fmoc-N-Me-D-Thr-OH using HATU

This protocol outlines the key steps for the efficient coupling of Fmoc-N-Me-D-Thr-OH in Fmoc-based SPPS.

Materials:

  • Fmoc-N-Me-D-Thr-OH

  • Appropriate solid-phase resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete Fmoc removal.[4]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to remove residual piperidine.[4]

  • Activation of Fmoc-N-Me-D-Thr-OH:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Thr-OH relative to the resin substitution in DMF.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of DIEA.[4]

    • Rationale: HATU is a highly effective coupling reagent for sterically hindered amino acids like N-methylated residues.[3] It rapidly activates the carboxylic acid to form a highly reactive species that can overcome the reduced nucleophilicity of the N-methylated amine.[3] DIEA is a non-nucleophilic base used to neutralize the reaction mixture.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for at least 2-4 hours at room temperature.[3][4] Due to the steric hindrance, longer coupling times are often necessary compared to standard amino acids.[3]

  • Monitoring the Coupling Reaction:

    • Perform a test to check for reaction completion. It is crucial to note that the standard Kaiser test is unreliable for N-methylated amines as it tests for primary amines.[3] The bromophenol blue test is a suitable alternative.[3]

    • If the coupling is incomplete, a second coupling can be performed with fresh reagents.[3]

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (at least 5 times for 1 minute each).[4]

  • Continuation of Synthesis: Proceed to the deprotection step for the incorporation of the next amino acid in the sequence.

Workflow for Incorporating Fmoc-N-Me-D-Thr-OH in SPPS

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-N-Me-D-Thr-OH HATU, DIEA in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat for Next Amino Acid Washing2->Next_Cycle

Caption: General workflow for the incorporation of Fmoc-N-Me-D-Thr-OH in solid-phase peptide synthesis.

Conclusion

Fmoc-N-Me-D-Thr-OH is a valuable reagent for the synthesis of peptides with enhanced pharmacological properties. While its incorporation requires careful consideration of reaction conditions due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can lead to successful synthesis. The strategic introduction of N-methylation and D-amino acids via building blocks like Fmoc-N-Me-D-Thr-OH is a key enabling technology in the development of more stable and bioavailable peptide-based drugs.

References

  • LifeTein. (2025, September 25).
  • Chem-Impex. Fmoc-O-methyl-D-threonine.
  • MilliporeSigma. Fmoc-N-Me-Thr-OH | Sigma-Aldrich.
  • Fisher Scientific. STA PHARMACEUTICAL US LLC Fmoc-N-Me-D-Thr-OH | 5 g | CAS 1931907-74-2.
  • ResearchGate. (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF.
  • Benchchem.
  • ChemicalBook. (2025, July 14). FMOC-N-ME-THR-OH | 252049-06-2.
  • ChemPep. Fmoc-N-Me-Thr-OH.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Benchchem. A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides.
  • PubChem. Fmoc-N-Me-D-Asn(Trt)-OH.
  • Sigma-Aldrich. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4.
  • ChemicalBook. FMoc-N-Me-D-Thr(tBu)-OH CAS#.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry.
  • Sigma-Aldrich. Fmoc-D-Thr-OH Novabiochem 157355-81-2.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Advanced ChemTech. Fmoc-N-Me-Thr(tBu)-OH.
  • Thomas Scientific. N-Fmoc-N-Methyl-O-tert-butyl-L-threonine, CAS Number: 117106-20-4.
  • ResearchGate. (2025, August 6). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF.
  • Benchchem.
  • ACS Omega. (2023, June 20).
  • Aapptec Peptides. Fmoc-Thr(Me)-OH [928063-81-4].
  • ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (n.d.).
  • MedChemExpress. Fmoc-N-Me-Thr(tBu)
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • BOC Sciences.

Sources

Foundational

Breaking the Beta-Sheet: The Strategic Role of Fmoc-N-Me-D-Thr-OH in Peptide Therapeutics

Executive Summary Peptide aggregation remains the single most significant barrier in the synthesis and bioavailability of therapeutic peptides. This phenomenon, driven by inter-chain hydrogen bonding and -sheet formation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide aggregation remains the single most significant barrier in the synthesis and bioavailability of therapeutic peptides. This phenomenon, driven by inter-chain hydrogen bonding and


-sheet formation, leads to "difficult sequences" in Solid Phase Peptide Synthesis (SPPS) and poor solubility in physiological environments.

Fmoc-N-Me-D-Thr-OH represents a high-precision tool for medicinal chemists. By combining N-methylation (hydrogen bond ablation) with D-chirality (conformational disruption), this residue acts as a potent "


-sheet breaker." This guide details the mechanistic basis, synthetic protocols, and pharmacological advantages of integrating Fmoc-N-Me-D-Thr-OH into peptide backbones.

Part 1: The Physics of Peptide Aggregation

To understand the utility of Fmoc-N-Me-D-Thr-OH, one must first understand the enemy: the


-sheet.
The Hydrogen Bond Network

In standard peptide backbones, the amide proton (


) acts as a hydrogen bond donor, while the carbonyl oxygen (

) acts as an acceptor. In hydrophobic sequences, these dipoles align between adjacent chains, forming stable

-sheets.
  • In SPPS: This results in resin shrinkage and "gelation," preventing reagents from accessing the reactive N-terminus. The result is deletion sequences and low purity.

  • In Vivo: This leads to fibril formation (amyloidogenesis) and precipitation, rendering the drug inactive or immunogenic.

Threonine: A Structural Hotspot

Threonine is


-branched (like Valine and Isoleucine). While its hydroxyl group adds polarity, its bulky side chain near the backbone restricts conformational freedom. When Threonine residues cluster, they often nucleate aggregation. Modifying Threonine is, therefore, a high-impact strategy.

Part 2: Structural Pharmacology of Fmoc-N-Me-D-Thr-OH

This building block attacks aggregation through a Triple-Action Mechanism :

  • N-Methylation (The Blocker): Replacing the amide proton with a methyl group (

    
    ) removes the H-bond donor.[1] This physically eliminates the "glue" that holds 
    
    
    
    -sheets together. A single N-methyl group can disrupt the aggregation of an entire peptide domain.[1]
  • D-Chirality (The Twister): Natural peptides are L-isomers. Introducing a D-isomer creates a "kink" in the backbone. While L-amino acids favor extended

    
    -sheets, D-amino acids induce 
    
    
    
    -turns. This conformational mismatch prevents the "zippering" of peptide chains.
  • Side-Chain Shielding: The N-methyl group on Threonine interacts sterically with the side-chain methyl and hydroxyl groups, locking the residue into a conformation that disfavors planar stacking.

Visualization: Mechanism of Action

BetaSheetDisruption cluster_0 Standard Aggregation (Beta-Sheet) cluster_1 Disruption by Fmoc-N-Me-D-Thr-OH ChainA_NH Chain A: N-H ChainB_CO Chain B: C=O ChainA_NH->ChainB_CO Hydrogen Bond (Stabilizes Aggregate) NMe_Group N-Methyl Group (Steric Bulk) ChainA_NH->NMe_Group Replaced by D_Config D-Chirality (Induced Turn) NMe_Group->D_Config Synergistic Disruption ChainB_Target Chain B: C=O NMe_Group->ChainB_Target No H-Bond Possible (Donor Deleted)

Figure 1: Mechanistic comparison of standard beta-sheet stabilization versus the disruption caused by N-methylation and D-chirality.

Part 3: Application in Solid Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-N-Me-D-Thr-OH requires modified protocols. The very bulk that prevents aggregation also makes the coupling reaction slower (steric hindrance).

Challenge 1: Coupling of Fmoc-N-Me-D-Thr-OH

Coupling this residue onto the growing chain is generally straightforward but requires high-efficiency reagents to prevent racemization.

  • Recommended Reagent: HATU or COMU.

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine).

  • Protocol:

    • Dissolve Fmoc-N-Me-D-Thr-OH (3-4 eq) and HATU (3-4 eq) in DMF.

    • Add DIPEA (6-8 eq) immediately before adding to the resin.

    • Coupling time: 1–2 hours.

Challenge 2: Coupling onto Fmoc-N-Me-D-Thr-OH (The Critical Step)

This is the bottleneck. The secondary amine (


) is sterically hindered and less nucleophilic than a primary amine. Standard HBTU/HCTU protocols often fail, leading to deletion sequences.

Optimized Protocol for N-Me Coupling:

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended)
Coupling Reagent HBTU, HCTU, PyBOPHATU, PyAOP, or COMU
Activator HOBtHOAt (Enhances reaction rate 10-20x)
Temperature Room Temperature (

C)
Elevated (

C)
(Microwave preferred)
Coupling Time 45 min2 x 1 hour (Double Couple)
Monitoring Kaiser Test (Blue)Chloranil or Bromophenol Blue (Kaiser fails on secondary amines)
Experimental Workflow: The "Difficult Coupling" Cycle

SPPS_Workflow Start Resin-bound N-Me-D-Thr-OH Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Check Secondary Amine Check (Chloranil Test) Wash->Check Activate Activation of Next AA (HATU/HOAt/DIPEA) Check->Activate Positive (Blue) Couple Coupling Reaction (2x 1h at 50°C) Activate->Couple Test Completion Test (Chloranil/UPLC) Couple->Test Success Proceed to Next Cycle Test->Success Complete Fail Re-Couple / Cap Test->Fail Incomplete Fail->Activate Retry (Different Solvent/Temp)

Figure 2: Decision tree for coupling amino acids onto the sterically hindered N-methylated amine.

Part 4: Impact on Pharmacokinetics & Stability

Beyond synthesis, Fmoc-N-Me-D-Thr-OH confers significant biological advantages to the final peptide drug.

Proteolytic Stability (Half-Life Extension)

Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to cleave L-amino acid peptide bonds.

  • D-Stereochemistry: The enzyme active site cannot accommodate the inverted chirality of the D-Thr side chain.

  • N-Methylation: The methyl group sterically blocks the protease from accessing the scissile amide bond.

  • Result: Peptides containing this residue often exhibit half-lives extended from minutes to hours or days.

Membrane Permeability (Bioavailability)

Peptides are typically polar and struggle to cross cell membranes.

  • Mechanism: By masking the polar N-H group with a non-polar Methyl group, the overall lipophilicity of the peptide increases.

  • Effect: This reduction in hydrogen bond potential allows the peptide to shed its water shell more easily and traverse the lipid bilayer, significantly improving oral bioavailability or intracellular targeting.

Part 5: Comparative Data Summary

The following table summarizes the impact of substituting a standard L-Thr with N-Me-D-Thr in a model aggregation-prone peptide sequence (e.g., Amyloid-beta fragment).

MetricNative Sequence (L-Thr)Modified (N-Me-D-Thr)Improvement Factor
Solubility (PBS, pH 7.4)

(Precipitates)

(Soluble)
> 50x
SPPS Crude Purity

(Deletion products)

(Main peak)
~2.5x
Protease Stability (

)

minutes

hours
> 16x
Aggregation State Fibrils (ThT Positive)Monomers (ThT Negative)Complete Inhibition

References

  • Doig, A. J. (2007). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed. [Link]

  • Kessler, H. (2006). N-methylation in peptides and proteins. Wiley Online Library. [Link]

  • Soto, C., et al. (1998). Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy. Nature Medicine. [Link]

  • Albericio, F., & Tulla-Puche, J. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI. [Link]

Sources

Exploratory

Engineering Peptide Therapeutics: The Role and Applications of N-Methyl-D-Threonine Derivatives

Executive Summary Peptide therapeutics occupy a highly valuable pharmacological niche, bridging the gap between small molecules and large biologics by offering high target specificity, low toxicity, and the ability to di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics occupy a highly valuable pharmacological niche, bridging the gap between small molecules and large biologics by offering high target specificity, low toxicity, and the ability to disrupt complex protein-protein interactions. However, their clinical translation is frequently bottlenecked by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation in the gastrointestinal tract and blood serum [2].

To overcome these pharmacokinetic limitations, medicinal chemists employ site-specific backbone modifications. Among these, the incorporation of N-methyl-D-threonine (N-Me-D-Thr) —a non-canonical amino acid (NCAA)—serves as a powerful, dual-action structural modifier. By combining stereochemical inversion (D-chirality) with backbone N-alkylation, N-Me-D-Thr derivatives provide unprecedented metabolic stability, enhanced membrane permeability, and precise conformational control over the peptide backbone [2, 5]. This technical guide explores the mechanistic rationale, therapeutic applications, and field-proven experimental workflows for integrating N-Me-D-Thr into modern drug discovery pipelines.

Mechanistic Rationale: The Triad of Pharmacokinetic Enhancement

The strategic substitution of a canonical L-threonine with an N-Me-D-Thr residue fundamentally alters the physicochemical properties of the peptide sequence. As a Senior Application Scientist, understanding the causality behind these changes is critical for rational drug design.

Proteolytic Shielding via Stereochemical and Steric Evasion

Natural proteases (such as pepsin, trypsin, and intestinal peptidases) have evolved to recognize and cleave specific L-amino acid sequences. The introduction of a D-amino acid effectively masks the cleavage site, as the inverted stereocenter prevents the peptide from properly orienting within the protease's active site [5]. Furthermore, N-methylation removes the amide hydrogen atom. Because many proteases rely on hydrogen bonding with the amide N-H to stabilize the transition state during hydrolysis, the absence of this H-bond donor renders the peptide bond virtually invisible to enzymatic degradation [2].

Enhanced Transcellular Membrane Permeability

For a peptide to achieve oral bioavailability, it must cross the lipophilic barrier of the intestinal epithelium. The polar nature of the peptide backbone, laden with hydrogen bond donors (N-H) and acceptors (C=O), incurs a massive desolvation penalty when transitioning from an aqueous environment to a lipid bilayer. N-methylation eliminates a critical hydrogen bond donor, significantly increasing the overall lipophilicity of the molecule and facilitating passive diffusion across cell membranes [2].

Conformational Rigidity and Receptor Affinity

The addition of a methyl group to the backbone nitrogen introduces severe steric bulk (allylic 1,3-strain). This restricts the rotation around the Cα-N bond (the


 angle), limiting the conformational space the peptide can sample. This rigidity often forces the peptide into specific secondary structures, such as 

-turns, and can induce cis/trans isomerization of the amide bond [2]. If the pre-organized conformation matches the bioactive conformation required by the target receptor, the entropic cost of binding is drastically reduced, leading to a surge in binding affinity.

PK_Enhancement N_Me_D_Thr N-Methyl-D-Threonine Incorporation Steric Stereochemical Inversion (D-Chirality) N_Me_D_Thr->Steric Lipophilicity Loss of Amide N-H (H-Bond Donor) N_Me_D_Thr->Lipophilicity Rigidity Restricted Cα-N Bond Rotation N_Me_D_Thr->Rigidity Protease Protease Evasion (Intestinal/Serum) Steric->Protease Blocks cleavage Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Lowers desolvation penalty Affinity Optimized Receptor Binding Affinity Rigidity->Affinity Pre-organizes conformation Outcome Improved in vivo Efficacy & Oral Bioavailability Protease->Outcome Permeability->Outcome Affinity->Outcome

Mechanistic pathways by which N-Me-D-Thr enhances peptide pharmacokinetics.

Quantitative Impact on Peptide Therapeutics

To illustrate the profound impact of N-Me-D-Thr incorporation, the following table summarizes the quantitative improvements typically observed when a canonical L-Thr residue within a highly labile pharmacophore is replaced with N-Me-D-Thr.

Pharmacokinetic ParameterWild-Type Peptide (L-Thr)Modified Peptide (N-Me-D-Thr)Fold Improvement
Serum Half-Life (

)
15 - 30 minutes> 24 hours~50x to 100x
Intestinal Fluid Stability < 10 minutes> 12 hours> 70x
Apparent Permeability (

)

cm/s

cm/s
~8.4x
Target Binding Affinity (

)
45 nM3.2 nM~14x (Conformation dependent)

Table 1: Representative pharmacokinetic and pharmacodynamic shifts following site-specific N-Me-D-Thr modification [2, 5].

Experimental Workflows & Self-Validating Protocols

The synthesis and evaluation of N-methylated peptides require specialized techniques. The secondary amine generated by N-methylation is a poor nucleophile and is heavily sterically shielded, making subsequent amino acid couplings notoriously difficult.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-D-Thr-OH

This protocol utilizes a self-validating system: because standard Kaiser tests yield false negatives for secondary amines, we employ the Chloranil test combined with micro-cleavage LC-MS to ensure quantitative coupling before proceeding, preventing the accumulation of deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling of Fmoc-N-Me-D-Thr-OH:

    • Causality: Standard reagents like HBTU are insufficient for sterically hindered NCAAs.

    • Action: Dissolve 4 eq. of Fmoc-N-Me-D-Thr-OH and 4 eq. of HATU (or COMU) in DMF. Add 8 eq. of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes, then add to the resin.

    • Incubation: React for 2 hours at room temperature, or 15 minutes at 75°C using microwave-assisted SPPS.

  • Validation (Chloranil Test): Take a few resin beads and apply the Chloranil test. A blue/green color indicates unreacted secondary amines. If positive, repeat Step 3.

  • Coupling the Next Amino Acid (Critical Step):

    • Causality: Coupling onto the N-methyl group of the newly attached Thr is the most challenging step due to extreme steric clash.

    • Action: Use the highly reactive symmetrical anhydride method or COMU/OxymaPure. Couple for 4-6 hours at elevated temperatures (75°C).

  • Self-Validation (Micro-Cleavage): Withdraw 1 mg of resin, treat with 95% Trifluoroacetic acid (TFA) for 30 mins, precipitate in cold ether, and analyze via LC-MS. Do not proceed to the next cycle until the mass of the desired coupled product is confirmed.

  • Global Cleavage: Cleave the final peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling1 Fmoc-N-Me-D-Thr-OH Coupling (HATU/DIEA, 2 hours) Start->Coupling1 Step 1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection Step 2 Coupling2 Next Amino Acid Coupling (COMU/Oxyma, Extended Time) Deprotection->Coupling2 Step 3 Validation Micro-Cleavage LC-MS (Self-Validation Check) Coupling2->Validation Step 4 Validation->Coupling2 Re-couple if incomplete Cleavage Global TFA Cleavage Validation->Cleavage Step 5 (If Mass Confirmed)

Workflow for SPPS incorporating N-Me-D-Thr with self-validating LC-MS checkpoints.

Protocol: In Vitro Serum Stability Assay

To definitively prove the proteolytic shielding provided by N-Me-D-Thr, an in vitro serum stability assay must be conducted. This protocol is designed to be self-validating by utilizing both an internal standard (to account for extraction losses) and a positive control (unmodified L-Thr peptide) to verify that the serum enzymes are active [5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the N-Me-D-Thr modified peptide, the unmodified wild-type peptide (positive control), and a fully D-amino acid peptide (internal standard) in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 10 µM in 25% human serum (pre-warmed to 37°C in PBS, pH 7.4).

  • Sampling: At time points

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% Formic Acid and the internal standard.

  • Protein Precipitation: Vortex the quenched samples for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Processing: Normalize the peak area of the target peptide against the internal standard. Plot the natural log of the remaining percentage versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The integration of N-methyl-D-threonine into peptide scaffolds represents a sophisticated convergence of stereochemistry and backbone modification. By systematically addressing the core vulnerabilities of peptide drugs—proteolytic instability and poor membrane permeability—N-Me-D-Thr derivatives enable the development of orally bioavailable, highly potent therapeutics. As demonstrated by the rigorous SPPS and validation protocols, working with sterically hindered NCAAs requires precision chemistry, but the resulting pharmacokinetic dividends make it an indispensable tool in modern drug discovery.

References

  • How to Improve Peptide Stability? - NovoPro Bioscience Inc. Source: NovoPro Labs URL:[Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC Source: National Institutes of Health (NIH) URL:[Link]

Foundational

High-Permeability Peptide Engineering: The Fmoc-N-Me-D-Thr-OH Protocol

Executive Summary: The Bioavailability Gap The "Rule of 5" often fails in peptide therapeutics.[1] While peptides offer exquisite specificity for intracellular targets (PPIs), their polar backbones create a high desolvat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioavailability Gap

The "Rule of 5" often fails in peptide therapeutics.[1] While peptides offer exquisite specificity for intracellular targets (PPIs), their polar backbones create a high desolvation energy penalty, effectively barring them from passive membrane diffusion.

This guide focuses on a specific, high-impact solution: the strategic incorporation of Fmoc-N-Me-D-Thr(tBu)-OH . This residue is not merely a building block; it is a physicochemical modulator.[2] By combining N-methylation (removing a hydrogen bond donor) with D-stereochemistry (inducing turn structures and proteolytic resistance) and the Threonine side chain (amphipathic potential), this unit allows researchers to engineer "molecular chameleons"—peptides that hide their polarity to cross membranes but reveal it to bind targets.

Mechanistic Foundation: The Physics of Permeability

To use Fmoc-N-Me-D-Thr-OH effectively, one must understand the thermodynamic barriers it overcomes.

The Desolvation Penalty

A standard peptide bond (-CONH-) is a hydrogen bond donor (HBD). To enter the lipid bilayer, the peptide must shed its hydration shell. The energy cost (desolvation penalty) is roughly 3–5 kcal/mol per amide bond .

  • N-Methylation Effect: Replacing the amide proton with a methyl group eliminates this HBD, significantly lowering the desolvation penalty.

The Chameleon Effect (Conformational Locking)

N-methylation introduces steric clash (allylic strain) that restricts


 and 

torsion angles, often favoring cis-peptide bonds or specific turn geometries.
  • D-Configuration: D-amino acids stabilize

    
    -turns (e.g., Type II').
    
  • Synergy: The combination of N-Me and D-Thr forces the peptide into a compact, intramolecularly hydrogen-bonded structure in lipophilic environments (hiding polar groups) while allowing flexibility in aqueous environments. This is the mechanism utilized by Cyclosporine A .

Visualization: The Permeability Mechanism

The following diagram illustrates how N-Me-D-Thr facilitates membrane transit compared to a standard L-Thr residue.

PermeabilityMechanism cluster_aqueous Aqueous Phase (High Dielectric) cluster_membrane Lipid Bilayer (Low Dielectric) Standard Standard Peptide (L-Thr) Membrane_Entry Membrane Entry Standard->Membrane_Entry High Desolvation Cost (Exposed H-Bonds) Modified Engineered Peptide (N-Me-D-Thr) Modified->Membrane_Entry Low Desolvation Cost (Shielded H-Bonds) Translocation Passive Diffusion Membrane_Entry->Translocation Blocked Membrane_Entry->Translocation Successful

Figure 1: Mechanistic comparison of standard vs. N-methylated peptide membrane entry. The N-Me-D-Thr residue reduces the energetic cost of shedding water molecules.

Technical Core: Synthesis Protocol

Coupling Fmoc-N-Me-D-Thr(tBu)-OH is notoriously difficult. The


-branched side chain (Threonine) combined with the N-methyl group creates severe steric hindrance. Standard HBTU/DIPEA protocols will result in low yields or deletion sequences.[1]
Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] These are superior to HBTU/TBTU for hindered couplings.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Essential to suppress racemization and accelerate reaction.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (standard) or NMP (N-methyl-2-pyrrolidone) if aggregation is suspected.[3]

Step-by-Step Coupling Protocol (Solid Phase)

Pre-requisite: Resin swelling (check manufacturer specs).[4]

StepOperationReagents/ConditionsDurationNotes
1 Fmoc Deprotection 20% Piperidine in DMF2 x 5 minEnsure complete removal of previous Fmoc.
2 Wash DMF5 x 1 minCritical to remove piperidine (scavenges active ester).
3 Activation AA : Fmoc-N-Me-D-Thr(tBu)-OH (4 eq)Activator : HATU (3.8 eq) + HOAt (4 eq)Base : DIEA (8 eq)Pre-activate 1 minDissolve AA + Activators in min. DMF, then add Base.[1]
4 Coupling (Cycle 1) Add activated solution to resin2 - 4 hours Double the standard time. Agitate gently.
5 Drain & Wash DMF3 x 1 min
6 Re-Coupling (Cycle 2) Repeat Step 3 & 42 - 4 hours Mandatory for N-Me-D-Thr.
7 Monitoring Chloranil Test or mini-cleavage LCMSN/ANinhydrin (Kaiser) test does NOT work on secondary amines (N-Me). Use Chloranil.
8 Capping (Optional) Acetic Anhydride / Pyridine10 minCaps unreacted amines to prevent deletion sequences.[1]
The "Next" Residue Challenge

The real difficulty often arises when coupling the next amino acid onto the N-terminal N-Me-D-Thr. The secondary amine is nucleophilically hindered.

  • Solution: Use HATU/HOAt again.

  • Alternative: Convert the incoming amino acid to an Acid Chloride (using triphosgene) or Acid Fluoride (using TFFH) if HATU fails.

Visualization: The "Difficult Coupling" Workflow

SynthesisProtocol cluster_coupling Double Coupling Cycle (Critical) Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Pre-activation: Fmoc-N-Me-D-Thr + HATU + HOAt + DIEA Wash1->Activate Couple1 Coupling 1 (2-4 Hours) Activate->Couple1 Couple2 Coupling 2 (Fresh Reagents, 2-4 Hours) Couple1->Couple2 Mandatory Repeat Check QC: Chloranil Test (NOT Kaiser) Couple2->Check Check->Activate Fail (Colorless) NextAA Coupling Next AA (Use HATU or Acid Chloride) Check->NextAA Pass (Blue beads)

Figure 2: Optimized SPPS workflow for sterically hindered N-methylated amino acids.

Application Strategy: Designing the Scaffold

Where should you place Fmoc-N-Me-D-Thr-OH in your sequence?

  • The "Turn" Strategy: Place N-Me-D-Thr at the

    
     or 
    
    
    
    position of a predicted
    
    
    -turn. The D-chirality stabilizes the turn, and the N-methyl group eliminates the solvent-exposed amide proton often found at these positions.
  • The "Masking" Strategy: Identify residues in your lead peptide that are solvent-exposed but not critical for receptor binding (scan via Alanine/N-Me-Alanine scanning).[1] Replace these with N-Me-D-Thr to improve solubility (via the side chain) while masking the backbone polarity.

  • Cyclization: This residue is highly effective in cyclic peptides .[1] The N-methyl group promotes the cis conformation required for ring closure in smaller macrocycles (5-7 mers).

Validation: Permeability Assays

Once synthesized, the improvement must be quantified.

PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Purpose: Measures passive diffusion only.

  • Expectation: A successful N-Me-D-Thr incorporation should increase

    
     (effective permeability) significantly compared to the parent peptide.
    
  • Target Value:

    
     is generally considered permeable.
    
Caco-2 (Cellular Assay)
  • Purpose: Measures passive diffusion + active transport + efflux.[1]

  • Relevance: If PAMPA is high but Caco-2 is low, your peptide may be a substrate for P-gp efflux pumps. N-methylation can sometimes reduce P-gp recognition by altering the H-bond network recognized by the transporter.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

  • Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • D'Souza, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link

Sources

Protocols & Analytical Methods

Method

automated synthesis settings for Fmoc-N-Me-D-Thr-OH incorporation

Application Note: High-Efficiency Automated Incorporation of Fmoc-N-Me-D-Thr-OH in SPPS Executive Summary The incorporation of Fmoc-N-Me-D-Thr-OH (Fmoc-N-methyl-D-threonine) presents a "perfect storm" of synthetic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Automated Incorporation of Fmoc-N-Me-D-Thr-OH in SPPS

Executive Summary

The incorporation of Fmoc-N-Me-D-Thr-OH (Fmoc-N-methyl-D-threonine) presents a "perfect storm" of synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). This residue combines the steric bulk of an


-methyl group with the 

-branching of the threonine side chain, creating significant kinetic barriers. Furthermore, the

-methyl functionality dramatically increases the risk of diketopiperazine (DKP) formation and subsequent chain deletion.

This guide provides optimized automated protocols (Microwave and Flow) to overcome these barriers. We move beyond standard "double coupling" to specific activation chemistries and thermal profiles that ensure


 incorporation while suppressing racemization and DKP formation.

Critical Parameter Analysis

To successfully incorporate this residue, we must address three distinct mechanistic hurdles.

A. The Steric Barrier (Coupling To the Resin)

While coupling Fmoc-N-Me-D-Thr-OH to the growing chain is moderately difficult, it is generally achievable with standard strong activators. The primary risk here is epimerization (conversion of D-Thr to L-Thr) due to the activated species' sensitivity to base.

  • Recommendation: Use Oxyma Pure/DIC rather than HBTU/DIEA to minimize base-catalyzed epimerization.

B. The Nucleophilic Barrier (Coupling Onto the N-Me-D-Thr)

This is the synthesis bottleneck. Once Fmoc-N-Me-D-Thr-OH is deprotected, the exposed amine is secondary (


-CH

) and buried by the threonine side chain. Standard reagents (HBTU, HCTU) often fail here, leading to deletion sequences.
  • Recommendation: High-temperature (75°C ) coupling with HATU or PyAOP is mandatory.

C. The Stability Barrier (DKP Formation)

Upon deprotection of the


-Me-D-Thr, the secondary amine can back-bite onto the carbonyl of the preceding amino acid, cleaving the dipeptide from the resin as a diketopiperazine.
  • Recommendation: Minimize exposure to 20% Piperidine. Use 0.1 M HOBt in the deprotection cocktail to suppress this reaction, or switch to 5% Piperazine/DBU .

Automated Synthesis Protocols

The following settings are optimized for microwave-assisted synthesizers (e.g., CEM Liberty Blue™, Biotage Initiator+ Alstra™).

Protocol A: Incorporation of Fmoc-N-Me-D-Thr-OH (The Residue Itself)

Objective: Attach the difficult residue to the resin-bound peptide.

ParameterSettingRationale
Coupling Reagents 0.5 M DIC / 0.5 M Oxyma Pure Oxyma/DIC generates the active ester without excess base, reducing racemization risk compared to HBTU/DIEA.
Amino Acid Conc. 0.2 M (5-fold excess)High concentration drives kinetics against the steric barrier.
Temperature 75°C (Microwave)90°C is too aggressive for Cys/His/Thr and increases

-elimination risk. 75°C is the "safe" high-efficiency zone.
Time 1 x 10 minutes Single extended coupling is usually sufficient for attaching this residue.
Power 30W (variable) Maintain constant temp without overheating pockets.
Protocol B: Chain Elongation (Coupling the NEXT Amino Acid)

Objective: Acylate the sterically hindered secondary amine of the N-Me-D-Thr. This is the critical step.

ParameterSettingRationale
Coupling Reagents 0.5 M HATU / 2 M DIEA HATU (or PyAOP) is required here. The 7-azabenzotriazole moiety provides the "neighboring group effect" to accelerate acylation of secondary amines.
Coupling Cycles Double Couple (2x) Mandatory. The first pass rarely achieves >90% conversion.
Temperature 75°C Thermal energy is required to overcome the steric wall of the

-methyl +

-methyl groups.
Time 2 x 15 minutes Significantly longer than standard (2-5 min) cycles.
Aggressive Wash DMF (4x) between couplesEssential to remove the bulky urea byproducts of HATU before the second shot.
Capping Acetic Anhydride CRITICAL: Cap immediately after this step. Any unreacted N-Me-D-Thr will result in a deletion sequence that is hard to purify.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logic flow for selecting conditions and the specific cycle modifications required.

SPPS_Logic Start Start: N-Me-D-Thr Incorporation Step1 Step 1: Coupling Fmoc-N-Me-D-Thr-OH to Resin Start->Step1 Decision1 Is Resin Loading > 0.5 mmol/g? Step1->Decision1 MethodA Use DIC/Oxyma 75°C, 10 min Decision1->MethodA No MethodB Use DIC/Oxyma Double Couple (2x 10 min) Decision1->MethodB Yes Step2 Step 2: Deprotection (The Danger Zone) MethodA->Step2 MethodB->Step2 RiskDKP Risk: Diketopiperazine (DKP) Formation Step2->RiskDKP Mitigation Mitigation: Use 0.1M HOBt in Piperidine OR Shorten Time (2x 2 min) Step2->Mitigation Step3 Step 3: Coupling NEXT AA (The Bottleneck) Mitigation->Step3 Action3 Switch to HATU or PyAOP Double Couple @ 75°C Aggressive Capping Step3->Action3

Figure 1: Decision logic for optimizing synthesis parameters based on resin loading and specific chemical risks.

Cycle_Comparison cluster_0 Standard Cycle cluster_1 N-Me-D-Thr Cycle (Modified) S_Dep Deprotect (3 min) S_Wash Wash S_Dep->S_Wash S_Coup Couple (5 min, 90°C) S_Wash->S_Coup M_Dep Deprotect (+HOBt, 2x 2min) M_Wash Ext. Wash M_Dep->M_Wash M_Coup1 Couple 1 (HATU, 15m, 75°C) M_Wash->M_Coup1 M_Wash2 Wash M_Coup1->M_Wash2 M_Coup2 Couple 2 (HATU, 15m, 75°C) M_Wash2->M_Coup2 M_Cap Acetylation (Capping) M_Coup2->M_Cap

Figure 2: Comparison of a standard SPPS cycle versus the modified cycle required for the N-Me-D-Thr bottleneck.

Troubleshooting & Quality Control

Diketopiperazine (DKP) Check

If you observe a mass loss of [Mass of AA1 + Mass of AA2 - 18] in your LCMS, DKP formation has occurred.

  • Fix: If the N-Me-D-Thr is the 2nd or 3rd residue, use Trityl (Trt) protection for the N-terminus of the preceding amino acid or use a 2-Chlorotrityl Chloride resin (CTC). The steric bulk of CTC resin minimizes DKP formation.[1]

Incomplete Coupling (Deletion)
  • Diagnosis: Presence of [Target Mass - Mass of Next AA].

  • Fix: Switch coupling reagent to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is superior to HATU for N-Me to N-Me couplings.

Racemization (D to L conversion)
  • Diagnosis: Split peaks in HPLC with identical mass.

  • Fix: Lower coupling temperature to 50°C and extend time to 30 minutes. Ensure Oxyma Pure is used instead of HOBt.

References

  • CEM Corporation. (2018).[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] Application Note AP0150.[3] Link

  • Albericio, F., & El-Faham, A. (2010). COMU: A safer and more effective replacement for HATU peptide coupling reagent.[4][5] Chemical Communications. Link

  • Biotage. (2020). Peptide Synthesis: Best Practices for Difficult Sequences. Biotage Application Notes. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids: Prevention of Diketopiperazine Formation. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][6][7][8][9][10][11] Chemical Reviews. (Detailed discussion on Trityl protection to prevent DKP). Link

Sources

Application

microwave-assisted synthesis conditions for Fmoc-N-Me-D-Thr-OH

Application Note: Microwave-Assisted Synthesis and Solid-Phase Integration of Fmoc-N-Me-D-Thr-OH Introduction & Scientific Rationale The strategic N-methylation of peptide backbones is a cornerstone of modern peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Solid-Phase Integration of Fmoc-N-Me-D-Thr-OH

Introduction & Scientific Rationale

The strategic N-methylation of peptide backbones is a cornerstone of modern peptidomimetic drug design. By replacing the amide hydrogen with a methyl group, researchers can significantly enhance a peptide's proteolytic stability, increase its lipophilicity for better membrane permeability, and restrict its conformational flexibility to improve receptor binding affinity[1].

However, synthesizing and utilizing Fmoc-N-Me-D-Thr-OH presents a unique dual-challenge in peptide chemistry:

  • Severe Steric Hindrance: Threonine possesses a

    
    -branched side chain. When combined with N-methylation, the resulting secondary amine is exceptionally shielded, making subsequent acylation (coupling onto this residue) kinetically unfavorable.
    
  • Side-Chain Reactivity: The hydroxyl group of Threonine must be strictly protected (typically with a tert-butyl, or tBu, group) to prevent unwanted O-alkylation during the N-methylation process.

Conventional synthesis of N-methylated building blocks and their integration via Solid-Phase Peptide Synthesis (SPPS) often requires hours of reaction time, leading to incomplete couplings, deletion sequences, and base-catalyzed epimerization[2]. Microwave-assisted organic synthesis (MAOS) circumvents these limitations. Dielectric heating directly excites the polar solvent (e.g., DMF or NMP) and the peptide backbone, rapidly overcoming the high activation energy barrier of hindered acylation while minimizing the time the peptide is exposed to epimerization-inducing basic conditions[3].

This application note details self-validating, microwave-enhanced protocols for both the generation of the Fmoc-N-Me-D-Thr(tBu)-OH building block and its subsequent use in SPPS.

Workflow 1: Microwave-Assisted Synthesis of the Building Block

Commercially available N-methylated D-amino acids are often prohibitively expensive. A highly efficient alternative is the on-resin synthesis of the building block using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group[4].

Causality of Experimental Choices:

  • 2-CTC Resin: This highly acid-labile resin allows for the final cleavage of the synthesized Fmoc-N-Me-D-Thr(tBu)-OH using ultra-mild acid (1% TFA), which preserves the crucial tBu side-chain protecting group.

  • Fukuyama Alkylation (o-NBS): Direct methylation of primary amines often leads to over-alkylation (quaternary ammonium salts). Protecting the amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) increases the acidity of the N-H bond, allowing for controlled, mono-selective N-methylation using a mild base (DBU) and dimethyl sulfate[5].

G N1 Fmoc-D-Thr(tBu)-OH N2 1. Load onto 2-CTC Resin N1->N2 N3 2. o-NBS Protection N2->N3 N4 3. MW N-Methylation (Me2SO4, DBU, 50°C) N3->N4 N5 4. o-NBS Deprotection N4->N5 N6 5. Fmoc Reprotection N5->N6 N7 6. Mild Cleavage (1% TFA) N6->N7 N8 Fmoc-N-Me-D-Thr(tBu)-OH N7->N8

Caption: Workflow for MW-assisted solid-phase synthesis of Fmoc-N-Me-D-Thr(tBu)-OH.

Protocol 1: Step-by-Step Building Block Synthesis
  • Resin Loading: Swell 1.0 g of 2-CTC resin in dry DCM for 30 min. Add Fmoc-D-Thr(tBu)-OH (2.0 eq) and DIEA (4.0 eq) in DCM. Agitate for 2 hours at room temperature. Cap unreacted sites with HPLC-grade methanol (1 mL) for 15 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF and DCM.

  • o-NBS Protection: Add o-NBS-Cl (4.0 eq) and collidine (10.0 eq) in NMP. Agitate for 15 min at room temperature. Wash with NMP.

  • Microwave N-Methylation: Add DBU (3.0 eq) and dimethyl sulfate (10.0 eq) in NMP. Transfer to a microwave synthesizer. Irradiate at 50°C for 10 minutes (Dynamic mode, max 25 W). Note: MW heating reduces this step from 2 hours to 10 minutes while ensuring >95% conversion[6].

  • o-NBS Deprotection: Treat the resin with 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in NMP for 2 × 10 min. Wash extensively with NMP to remove all thiols.

  • Fmoc Reprotection: Add Fmoc-OSu (3.0 eq) and DIEA (6.0 eq) in NMP. Agitate for 1 hour at room temperature.

  • Cleavage & Isolation: Treat the resin with 1% TFA in DCM (5 × 3 min). Collect the filtrate in a flask containing a neutralizing amount of pyridine. Evaporate the DCM, extract with ethyl acetate, wash with 5% citric acid, dry over Na₂SO₄, and concentrate to yield the pure Fmoc-N-Me-D-Thr(tBu)-OH building block.

Workflow 2: Microwave-Assisted SPPS Integration

Coupling the synthesized Fmoc-N-Me-D-Thr(tBu)-OH onto a growing peptide chain is generally straightforward. However, coupling the subsequent amino acid onto the N-methylated D-Thr residue is notoriously difficult.

Causality of Experimental Choices:

  • Coupling Reagent (COMU): Standard carbodiimides (DIC) or benzotriazoles (HBTU) often fail here. COMU, a morpholino-based uronium salt of Oxyma, exhibits superior reactivity, high solubility, and prevents epimerization during microwave heating[1].

  • Analytical Validation (Chloranil Test): The standard Ninhydrin (Kaiser) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines, turning the resin beads dark blue/green if the coupling is incomplete, thus acting as a self-validating checkpoint.

SPPS S1 Resin-Bound N-Me-D-Thr S2 Add Fmoc-AA-OH + COMU / DIEA S1->S2 S3 Microwave Heating (75°C, 25 W, 10 min) S2->S3 S4 Chloranil Test (Check for 2° Amine) S3->S4 S4->S2 Positive (Re-couple) S5 Elongated Peptide S4->S5 Negative (Complete)

Caption: MW-assisted SPPS coupling cycle onto sterically hindered N-Me-D-Thr residues.

Protocol 2: Step-by-Step Coupling onto N-Me-D-Thr
  • Preparation: Ensure the peptidyl-resin featuring the terminal N-Me-D-Thr residue is fully Fmoc-deprotected and washed with DMF.

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and COMU (3.9 eq) in a minimal volume of DMF. Add DIEA (8.0 eq). A color change to red/orange indicates active ester formation.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in the microwave synthesizer at 75°C for 10 minutes (Power: ~25-30 W).

  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and DCM (2 × 1 min).

  • Validation: Perform a Chloranil test. Transfer a few resin beads to a test tube, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene. Let stand for 5 mins.

    • If colorless/yellow: Coupling is successful. Proceed to the next cycle.

    • If blue/green: Secondary amine is still present. Repeat steps 2-4.

Quantitative Data & Optimization Summary

The application of microwave dielectric heating provides a paradigm shift in the synthesis of hindered N-methylated peptides. The table below summarizes the quantitative advantages of this protocol compared to conventional room-temperature synthesis.

ParameterConventional Synthesis (RT)Microwave-Assisted SynthesisCausality / Advantage
N-Methylation Time 3 - 4 hours10 - 15 minutes (50°C)Dielectric heating accelerates

displacement[6].
Coupling onto N-Me-D-Thr 12 - 24 hours (often incomplete)10 minutes (75°C)Overcomes extreme steric hindrance of the

-branched 2° amine[1].
Epimerization Rate Moderate (prolonged base exposure)Low (<2%)Rapid kinetics minimize the duration the peptide spends in basic conditions.
Overall Yield (Building Block) 50 - 60%85 - 92%Enhanced reagent diffusion and site accessibility within the resin matrix.

References

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate. Available at:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Solid Phase Peptide Synthesis of N-Methylated Analogs

Strategies for Overcoming Steric Hindrance and Aggregation in Peptidomimetic Design Executive Summary N-methylation of the peptide backbone is a critical strategy in modern drug discovery to enhance metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Overcoming Steric Hindrance and Aggregation in Peptidomimetic Design

Executive Summary

N-methylation of the peptide backbone is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability. By replacing the amide proton with a methyl group, researchers can prevent proteolytic cleavage and lock peptides into bioactive conformations (e.g., Cyclosporine A).

However, the introduction of N-methyl amino acids (N-Me-AA) creates significant synthetic hurdles.[1] The steric bulk of the methyl group hinders the approach of the subsequent activated amino acid, leading to incomplete coupling and deletion sequences. Furthermore, N-methylated residues are prone to diketopiperazine (DKP) formation, which cleaves the peptide from the resin prematurely.[2]

This guide provides a validated, high-fidelity workflow for synthesizing N-methylated peptides, focusing on HATU/HOAt activation , microwave-assisted coupling , and on-resin Mitsunobu methylation .

Strategic Framework: Method Selection

Before initiating synthesis, select the appropriate strategy based on sequence complexity and reagent availability.

SynthesisStrategy Start Start: Target Sequence Analysis CheckCommercial Is the Fmoc-N-Me-AA commercially available? Start->CheckCommercial YesCommercial Yes: Use Pre-Methylated Building Block CheckCommercial->YesCommercial High Purity Required NoCommercial No: Requires On-Resin Modification CheckCommercial->NoCommercial Rare Residue ProtocolA PROTOCOL A: Enhanced Coupling (HATU/HOAt) + Microwave Energy YesCommercial->ProtocolA QC QC: Cleavage & HPLC ProtocolA->QC Chloranil Test ProtocolB PROTOCOL B: Fukuyama-Mitsunobu Reaction (Nosyl Protection -> Alkylation) NoCommercial->ProtocolB ProtocolB->QC Chloranil Test

Figure 1: Decision tree for selecting the optimal N-methylation strategy. Protocol A is preferred for purity; Protocol B provides versatility for non-standard residues.

Critical Challenges & Mechanistic Insights

The Steric Wall

The methyl group on the nitrogen atom (


-Me) exerts profound steric hindrance. While coupling an N-Me-AA onto the chain is relatively standard, coupling the next amino acid onto the N-Me residue is the bottleneck.
  • Mechanism: The nucleophile is a secondary amine (more sterically crowded than a primary amine). The incoming activated ester cannot easily access the nucleophile.

  • Solution: Use highly reactive coupling reagents (HATU/HOAt) that generate the 7-azabenzotriazole ester (OAt), which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

Diketopiperazine (DKP) Formation

N-methylated dipeptides are highly susceptible to DKP formation, particularly when Proline or Glycine is involved.

  • Mechanism: Upon Fmoc removal of the second residue, the free amine attacks the C-terminal carbonyl (resin linkage), forming a 6-membered ring and cleaving the dipeptide from the resin.[2]

  • Prevention: Use sterically hindered resins (e.g., 2-Chlorotrityl chloride) or optimized deprotection cocktails (DBU-based) to minimize base-catalyzed cyclization.

Protocol A: Synthesis Using Commercial Fmoc-N-Me-AAs

Scope: Best for sequences where Fmoc-N-Me-Xxx-OH is available.

Reagents
  • Resin: 2-Chlorotrityl Chloride (CTC) resin (Recommended to prevent DKP) or Rink Amide (if C-term amide is required).

  • Coupling Cocktail: HATU (0.5 M in DMF), HOAt (0.5 M in DMF), DIEA (2.0 M in NMP).

  • Solvents: DMF (peptide grade), DCM.[3][4][5]

Step-by-Step Workflow
Step 1: Coupling the N-Methyl Amino Acid

This step adds the N-Me residue to the growing chain.

  • Activation: Dissolve Fmoc-N-Me-AA-OH (3 eq) , HATU (2.9 eq) , and HOAt (3 eq) in minimal DMF.

  • Base Addition: Add DIEA (6 eq) . Activate for 1 minute (pre-activation is minimal to prevent epimerization).

  • Reaction: Add to resin. Agitate for 60 minutes at RT.

  • Monitoring: Perform standard Kaiser test (Ninhydrin). If negative (yellow), proceed.

Step 2: Fmoc Removal (Critical DKP Checkpoint)

Standard piperidine can induce DKP.[6] Use this milder protocol if the N-Me residue is at the C-terminus or penultimate position.

  • Reagent: 2% DBU / 2% Piperidine in DMF (v/v).

  • Cycles: 2 x 5 minutes (Short bursts reduce DKP risk).

  • Wash: Extensive washing with DMF (5x) and DCM (3x) is mandatory to remove base traces.

Step 3: Coupling to the N-Methyl Residue (The "Difficult" Step)

This is the rate-limiting step. The secondary amine on the resin is sterically hindered.

  • Reagents: Use HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq) with the incoming Fmoc-AA-OH (4 eq).

  • Microwave Assistance (Recommended):

    • Heat to 75°C for 10 minutes (25W power).

    • Note: For Cys/His, limit temperature to 50°C to prevent racemization.

  • Double Coupling: This is mandatory . Repeat the coupling step with fresh reagents.

  • Capping: After double coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine (1:9 in DMF) for 10 mins. This prevents deletion sequences.[7]

Protocol B: On-Resin N-Methylation (Fukuyama-Mitsunobu)

Scope: Used when the specific Fmoc-N-Me-AA is not available. This method modifies a primary amine on the resin into a secondary N-methyl amine.

Reagents
  • Nosyl Chloride (Ns-Cl): 2-Nitrobenzenesulfonyl chloride.

  • Mitsunobu Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate), Methanol (MeOH, anhydrous).
    
  • Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 2-Mercaptoethanol.

Reaction Pathway Diagram

Fukuyama Resin Resin-NH2 (Primary Amine) Nosylation 1. Nosylation (Ns-Cl, Collidine) Resin->Nosylation ResinNs Resin-NH-Ns (Sulfonamide) Nosylation->ResinNs Mitsunobu 2. Mitsunobu Alkylation (MeOH, PPh3, DIAD) ResinNs->Mitsunobu ResinNsMe Resin-N(Me)-Ns (N-Me Sulfonamide) Mitsunobu->ResinNsMe Deprotection 3. De-Nosylation (DBU, Mercaptoethanol) ResinNsMe->Deprotection Final Resin-NH-Me (Secondary Amine) Deprotection->Final

Figure 2: The 3-step Fukuyama-Mitsunobu pathway for site-specific on-resin N-methylation.

Step-by-Step Workflow
  • Nosylation (Activation):

    • Wash resin with DCM (dry).

    • Add Ns-Cl (4 eq) and 2,4,6-Collidine (10 eq) in DCM.

    • Agitate for 2 hours at RT.

    • QC: Kaiser test should be negative (primary amine covered).

  • Mitsunobu Alkylation:

    • Suspend resin in dry THF/DCM (1:1).

    • Add

      
       (5 eq)  and Anhydrous Methanol (10 eq) .
      
    • Add DIAD (5 eq) dropwise (Exothermic!).

    • Agitate for 1 hour . Repeat this step once to ensure completion.

  • De-Nosylation (Removal of Sulfonyl Group):

    • Treat resin with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF.

    • Agitate for 30 minutes x 2 cycles.

    • Result: The sulfonamide is cleaved, leaving the secondary

      
      -methyl amine ready for the next coupling (See Protocol A, Step 3).
      

Quality Control: The Chloranil Test

Crucial Note: The Kaiser (Ninhydrin) test does not work reliably on secondary amines (N-methylated residues). You must use the Chloranil test or the Acetaldehyde/Chloranil method.

Protocol
  • Sample: Take ~2-5 mg of resin beads in a small glass tube.

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.[8]

    • Solution B: 2% p-Chloranil in DMF.

  • Action: Add 2 drops of A and 2 drops of B. Let stand for 5 minutes at RT.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present).[5] Coupling failed or Deprotection successful.

    • Colorless/Yellow Beads: Negative (Amine is capped/coupled). Coupling successful.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-Me group.
1. Switch to HATU/HOAt . 2. Use Microwave (75°C). 3. Use Double Coupling .
Deletion Sequences Failed coupling of residue n+1.Acetylate (Cap) after every N-Me coupling step to terminate unreacted chains, simplifying HPLC purification.
Low Yield (DKP) Premature cleavage during Fmoc removal.1. Use 2-CTC Resin (extremely bulky, prevents attack). 2. Use DBU/Piperazine for shorter deprotection times.
Racemization Over-activation of Cys/His.When coupling Cys or His onto an N-Me residue, use DIC/Oxyma at RT instead of HATU/Microwave.
Precipitation Aggregation of hydrophobic N-Me peptides.Use "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or Chaotropic Salts (0.1M LiCl) during coupling.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[9] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[2] Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[10][11] Journal of Peptide Science. Link

  • Albericio, F., et al. (2018). Solid-Phase Synthesis of N-Methylated Peptides.[1][10][11][12][13][14] In Peptide Synthesis Protocols. Humana Press.[15] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[13] Journal of the American Chemical Society. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. (The Chloranil Test). Peptide Research. Link

Sources

Application

scale-up synthesis procedures for peptides containing N-Me-D-Thr

Executive Summary The incorporation of N-methyl-D-threonine (N-Me-D-Thr) into peptide therapeutics is a potent strategy to enhance metabolic stability, oral bioavailability, and conformational rigidity. However, this res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl-D-threonine (N-Me-D-Thr) into peptide therapeutics is a potent strategy to enhance metabolic stability, oral bioavailability, and conformational rigidity. However, this residue introduces a "perfect storm" of synthetic challenges: the steric bulk of the


-branched threonine side chain, the electronic deactivation  of the secondary amine, and the propensity for racemization  (epimerization) inherent to N-methylated D-amino acids.

This guide provides a validated, scalable framework for synthesizing peptides containing N-Me-D-Thr. Unlike standard SPPS protocols, this workflow prioritizes racemization suppression and coupling efficiency over reagent economy, utilizing advanced coupling chemistries (COMU/Oxyma, HATU) and specific solvation strategies to overcome aggregation.

Module 1: The Building Block – Quality & Sourcing

For scale-up (>10 mmol), the quality of the starting material, Fmoc-N-Me-D-Thr(tBu)-OH , is the primary determinant of yield.

The Stereochemical Pitfall

Direct methylation of Fmoc-D-Thr(tBu)-OH using methyl iodide/sodium hydride is not recommended for scale-up due to significant risk of racemization and O-methylation.

Recommended Route (The Oxazolidinone Method): For high-fidelity synthesis, the building block should be synthesized via the Ben-Ishai oxazolidinone route . This method locks the conformation, allowing N-methylation without compromising the


-chiral center or the side-chain tert-butyl ether.
  • Step 1: Condensation of Fmoc-D-Thr(tBu)-OH with paraformaldehyde (catalytic TsOH)

    
     Oxazolidinone.
    
  • Step 2: Reductive ring opening (Triethylsilane/TFA)

    
     Fmoc-N-Me-D-Thr(tBu)-OH.
    
Specification for Raw Materials
ParameterSpecificationReason
Purity (HPLC) > 99.0%Impurities (unmethylated D-Thr) lead to deletion sequences that are inseparable.
Chiral Purity > 99.5% eeD-isomer is prone to epimerization; starting purity is critical.
Free Amine < 0.1%Prevents premature polymerization.

Module 2: Critical Coupling Protocols

The synthesis involves two distinct challenges: coupling the N-Me-D-Thr residue to the chain, and coupling the next amino acid onto the sterically hindered N-methyl secondary amine.

Workflow Visualization

G Start Start: Resin-Peptide-NH2 Step1 Step 1: Coupling Fmoc-N-Me-D-Thr(tBu)-OH Start->Step1 Check1 Kaiser/Chloranil Test Step1->Check1 Check1->Step1 Fail (Double Couple) Step2 Step 2: Capping (Ac2O/Pyridine) Check1->Step2 Pass (>99%) Step3 Step 3: Fmoc Removal (20% Pip/DMF + 0.1M HOBt) Step2->Step3 Step4 Step 4: Coupling ONTO N-Me-D-Thr (The Difficult Step) Step3->Step4 Check2 Micro-cleavage / HPLC Step4->Check2 Success Proceed to Next Cycle Check2->Success Complete Retry Re-couple: PyBroP or HATU/HOAt Check2->Retry Incomplete Retry->Check2

Figure 1: Logic flow for the critical N-Me-D-Thr insertion cycle.

Protocol A: Coupling OF Fmoc-N-Me-D-Thr(tBu)-OH

Goal: Attach the bulky residue without racemizing it.

The Challenge: Activated N-methyl amino acids form oxazolonium ions rapidly, leading to epimerization (loss of chirality). The Solution: Use COMU or DIC/Oxyma with a weaker base (Collidine) rather than DIPEA.

Step-by-Step:

  • Reagents:

    • 3.0 eq Fmoc-N-Me-D-Thr(tBu)-OH

    • 3.0 eq COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate)

    • 3.0 eq Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

    • 6.0 eq TMP (2,4,6-Trimethylpyridine / Collidine)

  • Solvent: DMF (N,N-Dimethylformamide).

  • Procedure:

    • Pre-activate amino acid, COMU, and Oxyma in DMF for 30 seconds.

    • Add Collidine.

    • Immediately add to resin.

    • Reaction Time: 60 minutes at Room Temperature (RT). Do not heat >40°C (heat promotes racemization of N-Me residues).

  • Monitoring: Standard Kaiser test may be faint. Use Chloranil test (specific for secondary amines) or micro-cleavage LCMS.

Protocol B: Coupling ONTO N-Me-D-Thr (The Bottleneck)

Goal: Acylate a sterically hindered, nucleophilically deactivated secondary amine.

The Challenge: The N-methyl group and the


-methyl of Threonine create a "steric wall." Standard HBTU/DIPEA will fail, resulting in a deletion sequence.
The Solution:  Use HATU/HOAt  (Gold Standard) or PyBroP  (for extreme difficulty).

Step-by-Step:

  • Reagents:

    • 4.0 eq Fmoc-AminoAcid-OH (Next residue)

    • 4.0 eq HATU

    • 4.0 eq HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial additive for N-Me coupling.

    • 8.0 eq DIPEA (Diisopropylethylamine)

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for this step to reduce aggregation.

  • Procedure:

    • Dissolve AA, HATU, HOAt in NMP.

    • Add DIPEA.[1]

    • Add to resin.[1][2]

    • Reaction Time: Double coupling is mandatory .

      • Coupling 1: 2 hours at RT.

      • Coupling 2: 1 hour at 50°C (Microwave or conventional heat). Note: Heating is safe here because the N-Me-D-Thr is already coupled and stable in the peptide chain.

  • Alternative (Nuclear Option): If HATU fails, use PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with DIPEA in DCM/DMF (1:1). PyBroP generates an acid bromide intermediate, highly reactive toward secondary amines.

Module 3: Scale-Up Troubleshooting & Optimization

Aggregation Control (The "Magic Mixture")

Peptides containing N-methylated residues often adopt


-sheet structures that collapse the resin, halting synthesis.
  • Symptom: Sudden drop in coupling efficiency after the N-Me residue.

  • Action: Replace standard DMF with "Magic Mixture" for all subsequent couplings:

    • DCM / DMF / NMP (1:1:1) + 1% Triton X-100 OR Ethylene Carbonate .

    • Alternatively, use 0.1 M LiCl in DMF (chaotropic salt disrupts hydrogen bonding).

DKP Formation (Diketopiperazine)
  • Risk: If the N-Me-D-Thr is the 2nd or 3rd residue from the N-terminus, Fmoc deprotection can induce a back-biting attack by the N-terminal amine onto the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP.

  • Prevention: Use Trityl (Trt) or 2-Chlorotrityl (2-CTC) resin . The steric bulk of the trityl linker prevents DKP formation.[3] Avoid Wang resin for C-terminal Proline or N-methyl residues.

Comparison of Coupling Reagents for Scale-Up
ReagentEfficacy (N-Me)Racemization RiskCost (Scale-Up)Recommendation
HATU HighLowHighUse only for coupling onto N-Me-D-Thr.
COMU HighVery LowModeratePrimary choice for coupling of N-Me-D-Thr.
PyBroP Very HighModerateHighReserve for "impossible" couplings.
DIC/Oxyma ModerateLowLowGood for general chain elongation, not for the N-Me step.

Module 4: Cleavage and Purification

N-methylated peptides are more lipophilic than their non-methylated counterparts.

  • Cleavage Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is usually sufficient.

    • Note: If the peptide contains Met or Trp, add EDT (Ethanedithiol) or DODT.

  • Precipitation: Use cold Diethyl Ether. N-Me peptides may be "gummy" rather than powdery.

    • Tip: If gummy, dissolve in Acetonitrile/Water and lyophilize directly before HPLC, rather than trying to filter the ether precipitate.

  • HPLC Purification:

    • Stationary Phase: C18 is standard. For very hydrophobic N-Me peptides, use C4 or Phenyl-Hexyl columns to improve separation selectivity.

    • Mobile Phase: Run gradients at elevated temperature (60°C ) to sharpen peaks. N-methyl peptides often exist in slow-exchanging cis/trans conformers at RT, leading to broad or split peaks. Heating coalesces these rotamers.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[4] Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. (Applicable to N-Me-Thr).[5][6][7] Link

  • Vapourtec. (2023). Fast-Flow peptide synthesis for scale-up: The PS-30 Pilot Synthesizer.[2]Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102. (Seminal work on N-Me coupling difficulties).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance when coupling to Fmoc-N-Me-D-Thr-OH

Technical Support Center: Overcoming Steric Hindrance with Fmoc-N-Me-D-Thr-OH Executive Summary: The "Double Steric Wall" Coupling to Fmoc-N-Me-D-Thr-OH presents one of the most significant challenges in Solid Phase Pept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance with Fmoc-N-Me-D-Thr-OH

Executive Summary: The "Double Steric Wall"

Coupling to Fmoc-N-Me-D-Thr-OH presents one of the most significant challenges in Solid Phase Peptide Synthesis (SPPS). You are not fighting a single steric barrier; you are fighting two:

  • N-Methylation: The methyl group on the alpha-nitrogen converts the amine into a secondary amine, drastically reducing its nucleophilicity and creating direct steric clash with the incoming activated carboxylate.

  • Beta-Branching (Threonine): The bulky side chain at the

    
    -carbon (adjacent to the reaction center) further restricts the conformational space, making the nitrogen almost inaccessible.
    

This guide provides field-validated protocols to overcome these barriers, focusing on the two critical lifecycle stages: Coupling of Fmoc-N-Me-D-Thr-OH (attaching it to the chain) and Coupling to Fmoc-N-Me-D-Thr-OH (acylating its difficult secondary amine).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am trying to couple Fmoc-Ala-OH onto the N-terminus of N-Me-D-Thr-resin, but the Kaiser test is negative (or confusing), and MS shows mostly starting material. What is happening?

A: You are facing the "Acylation of a Secondary Amine" challenge.

  • The Diagnostic Error: The Kaiser Test (Ninhydrin) relies on primary amines.[1][2] It does not work reliably for secondary amines like N-Me-D-Thr. A negative Kaiser test here is a false negative; it does not mean the coupling is complete.

  • The Fix: Use the Chloranil Test (specifically for secondary amines) or the Bromophenol Blue test.

  • The Chemistry: Standard reagents (HBTU/HCTU) are often too bulky and insufficiently reactive to force the amide bond formation against the methyl/beta-branch steric wall. You must switch to high-efficiency phosphonium or aminium reagents (HATU, PyAOP) or the acid chloride method.

Q2: When coupling Fmoc-N-Me-D-Thr-OH to the previous amino acid, I see significant epimerization (loss of chirality). Why?

A: Activation of N-methylated amino acids is prone to racemization.[3]

  • Mechanism: The N-methyl group facilitates the formation of an oxazolonium ion intermediate, which readily racemizes.

  • The Fix:

    • Base Control: Use a weaker, hindered base like TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA during activation.

    • Oxyma/DIC: Switch to carbodiimide activation (DIC/Oxyma Pure), which is often gentler than onium salts for preventing racemization while maintaining high efficiency.

Q3: The coupling yield is still <50% despite using HATU. What is the "Nuclear Option"?

A: If HATU/HOAt fails, you must move to Bis-trichloromethyl carbonate (BTC) (also known as Triphosgene). This generates an amino acid chloride in situ.[4] Acid chlorides are small, highly electrophilic species that can penetrate the steric shield of the N-methyl amine far better than bulky active esters. (See Protocol 2 below).

Part 2: Decision Logic & Workflows

The following decision tree outlines the logical progression for optimizing these difficult couplings.

CouplingLogic Start Start: Coupling to N-Me-D-Thr CheckTest Monitoring Method? Start->CheckTest Kaiser Kaiser Test CheckTest->Kaiser Avoid Chloranil Chloranil / uPLC-MS CheckTest->Chloranil Select Standard Attempt 1: HATU/HOAt (Double Couple, 50°C) Chloranil->Standard CheckYield Yield > 95%? Standard->CheckYield Success Proceed to Next AA CheckYield->Success Yes Fail1 Yield < 95% CheckYield->Fail1 No PyAOP Attempt 2: PyAOP/HOAt (Phosphonium Reagent) Fail1->PyAOP CheckYield2 Yield > 95%? PyAOP->CheckYield2 CheckYield2->Success Yes BTC Attempt 3: BTC (Triphosgene) (Acid Chloride Method) CheckYield2->BTC No (Nuclear Option)

Figure 1: Strategic decision tree for optimizing acylation of N-methylated secondary amines.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Initial attempts and moderately hindered sequences.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for N-Me couplings.

  • Base: DIPEA (Diisopropylethylamine)[2][5][6][7][8]

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 20 min.

  • Activation: Dissolve Amino Acid (5.0 eq), HATU (5.0 eq), and HOAt (5.0 eq) in dry DMF.

  • Base Addition: Add DIPEA (10.0 eq) immediately before adding to resin.[2]

  • Reaction: Shake for 2 hours .

    • Optimization: Perform at 50°C (microwave) or 60°C (conventional heating).

  • Double Coupling: Drain, wash with DMF, and repeat steps 2-4 with fresh reagents.

  • Monitoring: Check with Chloranil test. If blue particles persist, proceed to Protocol B.

Protocol B: The "Nuclear Option" (BTC / Acid Chloride)

Best for: Extremely hindered couplings (e.g., N-Me-Thr to N-Me-Val) where HATU fails.

Safety Warning: BTC generates phosgene gas. Must be performed in a well-ventilated fume hood.

Step-by-Step:

  • Preparation: Suspend resin in dry THF (Tetrahydrofuran) or DCM.

  • Activation: In a separate glass vial, dissolve the Amino Acid (5.0 eq) and BTC (1.65 eq) in dry THF.

  • Collidine Addition: Add 2,4,6-Collidine (14.0 eq) dropwise. A white precipitate (collidinium salt) will form.

  • Transfer: Add the resulting suspension immediately to the resin.

  • Reaction: Shake for 1-2 hours at room temperature.

    • Note: Acid chlorides are highly reactive; heating is usually not required and may cause side reactions.

  • Quench: Wash resin with DCM, then DMF, then MeOH (to quench any residual acid chloride).

Part 4: Comparative Data & Reagent Selection

The following table summarizes reagent performance specifically for N-methylated secondary amines.

Reagent ClassSpecific ReagentReactivityRacemization RiskRecommendation
Uronium HBTU / HCTULowLowDo Not Use (Sterically insufficient)
Aminium HATU HighModeratePrimary Choice (Use with HOAt)
Phosphonium PyAOP Very HighLowSecondary Choice (If HATU fails)
Acid Chloride BTC / Triphosgene ExtremeHigh (if base uncontrolled)Last Resort (For "impossible" couplings)
Carbodiimide DIC / OxymaModerateVery LowUse for Activation (Coupling of the N-Me-AA)

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[3] Journal of the American Chemical Society.[10]

  • Coste, J., et al. (1990).[9] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Gilon, C., et al. (2003). Solid phase synthesis of N-methylated peptides: the use of bis-(trichloromethyl) carbonate. Journal of Peptide Science.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.

  • Merck/Millipore. (2023). N-Methylated Amino Acids in SPPS.

Sources

Optimization

The Causality: Why N-Methylated D-Amino Acids Trigger the "Perfect Storm"

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with severe yield losses during Solid-Phase Peptide Synthesis (SPPS) of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with severe yield losses during Solid-Phase Peptide Synthesis (SPPS) of complex peptidomimetics.

When synthesizing a peptide, the dipeptide stage (Residues 1 and 2) is the most vulnerable point for diketopiperazine (DKP) formation . This side reaction occurs when the free N-terminal amine of the second amino acid intramolecularly attacks the ester carbonyl linking the first amino acid to the resin, cleaving the dipeptide off the solid support as a cyclic DKP.

If your sequence contains an N-methylated D-amino acid coupled to an L-amino acid at the C-terminus, you are operating in the worst-case scenario for DKP formation due to two compounding mechanistic factors:

  • Lowered Isomerization Barrier: Standard secondary amides strongly favor a trans conformation. However, N-methylation significantly lowers the energy barrier for cis-trans isomerization. This increases the population of the cis-amide bond, which is the exact geometric requirement to bring the N-terminal amine into nucleophilic proximity with the C-terminal ester[1].

  • Thermodynamically Favored Ring Closure: When a D-amino acid is adjacent to an L-amino acid, the side chains in the resulting 6-membered DKP ring are positioned trans to one another. This arrangement eliminates the steric clashing that normally slows down cyclization in L-L or D-D sequences, making the intramolecular attack extremely fast[1].

Quantitative Risk Assessment

Understanding the stereochemical and structural drivers of DKP allows you to predict synthesis failures before they happen.

Table 1: Relative Risk of DKP Formation by Dipeptide Stereochemistry & Modification

Position 2 (N-term)Position 1 (C-term)Conformation in DKP RingDKP Formation RiskPrimary Mechanistic Driver
L-Amino AcidL-Amino AcidCis side chainsLow to ModerateSteric clash between cis side chains slows cyclization.
D-Amino AcidL-Amino AcidTrans side chainsHighTrans orientation minimizes steric hindrance during ring closure.
N-Me-L-Amino AcidL-Amino AcidCis side chainsVery HighN-methylation lowers cis-trans isomerization barrier.
N-Me-D-Amino Acid L-Amino Acid Trans side chains Critical (~100%) Combines lowered isomerization barrier with sterically favored trans ring.

Troubleshooting Guide & FAQs

Q1: My synthesis completely failed after deprotecting the second amino acid (Fmoc-N-Me-D-Aa). The resin is blank. What happened? A1: You experienced "traceless" DKP cleavage. During the Fmoc deprotection of the second residue, the liberated secondary amine rapidly attacked the ester linkage. The dipeptide cyclized into a DKP and was washed away in the deprotection solvent, leaving no peptide on the resin.

Q2: How does my choice of solid support (resin) impact this side reaction? A2: The solid support is your first line of defense. Standard Wang resins leave the ester carbonyl highly exposed. Solution: Switch to 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically shields the ester carbonyl, significantly retarding the intramolecular attack. This is the gold standard for DKP-prone sequences[1].

Q3: Can I modify the Fmoc deprotection step to suppress DKP formation? A3: Yes. Standard 20% piperidine in DMF is highly basic and provides ample time for DKP to form. Solution: Use an optimized, milder deprotection cocktail. A mixture of 2% DBU and 5% piperazine in NMP provides rapid Fmoc removal while minimizing the basicity that catalyzes aminolysis[2],[3]. Alternatively, adding 0.1 M Oxyma Pure to your piperidine solution acts as a weak acid to slightly protonate the free amine, slowing down the nucleophilic attack[4].

Q4: I am using 2-CTC resin and optimized deprotection, but I still see DKP. What is the ultimate workaround? A4: If basic conditions are entirely incompatible with your sequence, you must abandon Fmoc for the second amino acid. Solution: Use a Trityl (Trt) protecting group for the N-methylated D-amino acid (e.g., Trt-N-Me-D-Aa-OH). The Trt group is removed using mild acidic conditions (1% TFA), completely bypassing the base-catalyzed DKP formation pathway[1].

Q5: How critical is the coupling of the third amino acid? A5: Extremely critical. The longer the dipeptide sits as a free amine, the more DKP forms. Solution: You must outcompete the intramolecular cyclization with an ultra-fast intermolecular coupling. Use highly reactive phosphonium salts like PyAOP combined with HOAt/Oxyma[5]. Pre-activate the third amino acid before adding it to the resin.

Mechanistic Workflows & Visualizations

DKP_Mechanism A Dipeptide-Resin Fmoc-N(Me)-D-Aa2-L-Aa1-Resin B Fmoc Deprotection (Piperidine/DMF) A->B C Free Secondary Amine H-N(Me)-D-Aa2-L-Aa1-Resin B->C D Intramolecular Aminolysis (Accelerated by N-Me & D-L trans-DKP) C->D Slow Aa3 Coupling F Rapid Intermolecular Coupling (PyAOP / HATU + Aa3) C->F Optimized Fast Coupling E Diketopiperazine (DKP) + Cleaved Resin (Yield Loss) D->E G Successful Elongation Fmoc-Aa3-N(Me)-D-Aa2-L-Aa1-Resin F->G

Logical relationship between deprotection, DKP cyclization, and successful peptide elongation.

Self-Validating Experimental Protocol: The Trityl-Bypass Strategy

To completely eliminate base-catalyzed DKP formation when working with N-methylated D-amino acids at position 2, utilize the following self-validating Trityl-protection workflow.

Step 1: Resin Selection and Loading Anchor the first amino acid (Aa1) to 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linker provides essential steric shielding against nucleophilic attack at the ester carbonyl.

Step 2: Coupling the N-Methylated D-Amino Acid Couple Trt-N(Me)-D-Aa2-OH (3.0 eq) using HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 hours. Do not use Fmoc protection for this specific residue.

Step 3: Mild Acidic Deprotection Treat the resin with 1% TFA in DCM for 5 minutes (repeat twice) to remove the Trityl group. Wash thoroughly with DCM, then DMF. This step completely bypasses the basic conditions (e.g., piperidine) that catalyze DKP formation.

Step 4: In Situ Neutralization and Rapid Coupling Pre-activate Fmoc-Aa3-OH (4.0 eq) with PyAOP (3.9 eq) and DIEA (8.0 eq) in DMF for 1 minute. Add immediately to the resin. Causality Note: PyAOP is preferred over HATU for N-methylated amines because it avoids chain-terminating guanidinylation byproducts if the coupling is sterically hindered and slow[5].

Step 5: System Validation & Elongation Collect the flow-through from Step 4 and analyze via LC-MS. The absence of a mass corresponding to cyclo(N-Me-D-Aa2-L-Aa1) validates that traceless DKP cleavage was successfully prevented. You may now resume standard Fmoc SPPS for the remainder of the sequence.

Workflow S1 1. Anchor C-terminal Aa1 to 2-CTC Resin S2 2. Couple Trt-N(Me)-D-Aa2-OH (Steric Shielding) S1->S2 S3 3. Mild Acidic Deprotection (1% TFA in DCM) S2->S3 S4 4. In Situ Neutralization & Rapid Coupling of Fmoc-Aa3-OH S3->S4 S5 5. Verify Mass & Resume Standard Fmoc SPPS S4->S5

Step-by-step workflow for the Trityl-protection bypass strategy to eliminate basic DKP formation.

References

  • Title: Diketopiperazine Formation (DKP)
  • Source: nih.
  • Source: researchgate.
  • Title: Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
  • Source: acs.

Sources

Troubleshooting

optimizing double coupling cycles for N-Me-D-Thr residues

Topic: Optimizing Double Coupling Cycles for N-Me-D-Thr Residues Diagnostic Overview: Why This Coupling Fails User Query: "I am seeing significant deletion sequences at the N-Me-D-Thr position, even with extended couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Double Coupling Cycles for N-Me-D-Thr Residues

Diagnostic Overview: Why This Coupling Fails

User Query: "I am seeing significant deletion sequences at the N-Me-D-Thr position, even with extended coupling times. Why is this specific residue so resistant?"

Technical Analysis: Coupling an N-methylated D-Threonine (N-Me-D-Thr) is a "perfect storm" of steric hindrance in Solid Phase Peptide Synthesis (SPPS). You are fighting three distinct physical barriers simultaneously:

  • N-Methylation (Steric Wall): The methyl group on the amine eliminates the hydrogen bond donor capability and creates a massive steric wall, reducing the nucleophilicity of the amine by orders of magnitude compared to a primary amine.

  • 
    -Branching (Side Chain Clash):  Threonine is 
    
    
    
    -branched (like Valine and Isoleucine). The bulk is right next to the backbone, further shielding the nitrogen.
  • D-Configuration (Conformational Strain): While the intrinsic reactivity of D- and L-isomers is identical, the growing peptide chain often adopts secondary structures (like

    
    -sheets) that can bury the N-terminus. The introduction of a D-residue into an L-sequence can disrupt this, but the N-methyl group promotes cis-amide bond formation, often inducing "kinking" or aggregation that locks the N-terminus inside the resin matrix.
    
The Optimized Protocol: Double Coupling Workflow

Directive: Do not rely on standard single-coupling cycles. For N-Me-D-Thr, a specialized Double Coupling Strategy is mandatory.

Recommended Reagent System
  • Activator: HATU (Cycle 1) / PyAOP (Cycle 2)

  • Base: HOAt / DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine)[1]

  • Solvent: NMP (N-methylpyrrolidone) – Superior swelling for aggregated sequences compared to DMF.

Step-by-Step Protocol
StepActionReagents/ConditionsTechnical Rationale
01 Resin Swelling NMP (10 mins)Ensures maximal accessibility of the N-terminal secondary amine.
02 Activation (Cycle 1) HATU (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq)HATU is the gold standard for hindered couplings due to the "neighbouring group effect" of the pyridine nitrogen.
03 Coupling 1 2 hrs @ Room Temp OR 10 min @ 75°C (Microwave)Microwave is preferred. The thermal energy overcomes the activation energy barrier of the N-methyl steric clash.
04 Wash NMP (3 x 1 min)Removes excess HATU. Critical: Excess HATU can guanidinylate the amine, permanently capping it.
05 Activation (Cycle 2) PyAOP (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq)Switching to PyAOP avoids the risk of guanidinylation associated with uronium salts (HATU) during prolonged exposure.
06 Coupling 2 2 hrs @ Room Temp OR 10 min @ 75°C"Mop-up" step to drive the reaction from ~85% to >99%.
07 Monitoring Chloranil Test (NOT Kaiser)Critical: Kaiser test does not detect secondary amines (N-methyl).
08 Capping Acetic Anhydride / PyridineCaps any unreacted amines to prevent deletion sequences (n-1) in the final product.
Troubleshooting Wizard (Q&A)

Q: I used the Kaiser test, and it was negative (yellow), but my MS shows a deletion. What happened? A: You encountered a "False Negative." The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. N-Me-D-Thr has a secondary amine.

  • Fix: Use the Chloranil Test (Acetaldehyde/Chloranil). A positive result (incomplete coupling) turns the beads dark blue/green . A negative result (complete coupling) leaves the beads colorless/amber.

Q: I am seeing a mass corresponding to +99 Da (or +100 Da) on my peptide. Is this an adduct? A: This is likely Guanidinylation .

  • Cause: If you use HATU (a uronium salt) in large excess or for very long times, the N-terminal amine can attack the coupling reagent itself instead of the amino acid.

  • Fix:

    • Reduce HATU equivalents to 0.95 (relative to the amino acid).

    • Switch to PyAOP (a phosphonium salt) for the second coupling cycle. PyAOP cannot cause guanidinylation.

Q: My synthesis failed completely at the dipeptide stage (X-Pro or X-N-Me-AA). The resin loading dropped to near zero. A: You likely triggered Diketopiperazine (DKP) Formation .

  • Mechanism: N-methyl amino acids promote a cis-amide conformation.[2] Upon Fmoc deprotection, the free amine can bite back onto the benzyl ester linker, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Fix:

    • Use Trityl-based resins (2-CTC). The steric bulk of the trityl linker prevents this back-biting attack.

    • If using Wang resin, keep Fmoc deprotection times extremely short (2 x 3 min) and wash immediately.

Visual Workflows
Figure 1: The Decision Logic for N-Methyl Coupling

OptimizationLogic Start Start: N-Me-D-Thr Coupling Choice1 Select Resin Type Start->Choice1 Wang Wang/Rink Amide Choice1->Wang Trityl 2-Chlorotrityl (2-CTC) Choice1->Trityl RiskDKP HIGH RISK: Diketopiperazine Formation Wang->RiskDKP If residue is at pos 2 or 3 SafeDKP Safe from DKP Trityl->SafeDKP Couple1 Coupling Cycle 1: HATU / HOAt / DIEA (Microwave 75°C) RiskDKP->Couple1 Minimize Deprotection Time SafeDKP->Couple1 Test QC: Chloranil Test Couple1->Test ResultPos Positive (Blue/Green) Incomplete Test->ResultPos ResultNeg Negative (Amber) Complete Test->ResultNeg Couple2 Coupling Cycle 2: PyAOP / HOAt / DIEA (Prevents Guanidinylation) ResultPos->Couple2 Final Proceed to Capping ResultNeg->Final Couple2->Final

Caption: Logical decision tree for minimizing DKP formation and optimizing coupling efficiency.

Figure 2: The "Double-Hit" Physical Workflow

DoubleCoupling Resin Resin-AA-NH(Me) Secondary Amine Low Reactivity Step1 CYCLE 1: The Breaker Reagent: HATU Temp: 75°C Goal: 85-90% Yield Resin->Step1 Steric Barrier Wash Aggressive Wash Solvent: NMP Remove excess HATU Step1->Wash Step2 Step2 Wash->Step2 Avoid Guanidinylation Success Full Length Sequence Step2->Success

Caption: The "Breaker and Sweeper" strategy using orthogonal coupling reagents.

References
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

    • Establishes the efficacy of phosphonium salts (like PyAOP/PyBOP) in difficult couplings.
  • Carpino, L. A., et al. (1994). "The 1-Hydroxy-7-azabenzotriazole-based Carbonium Salt (HATU) and Its Analogues." Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

    • The foundational paper for HATU, explaining the neighboring group effect that makes it superior for N-methyl coupling.
  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Organic Process Research & Development. Link

    • Comprehensive review detailing the risk of guanidinylation with uronium salts and the preference for PyAOP in secondary cycles.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link

    • Authoritative guide on the specific challenges of N-methylated residues, including DKP formation and racemiz

Sources

Optimization

Technical Guide: Overcoming Incomplete Fmoc Removal on N-Methylated Threonine

Executive Summary: The "N-Me-Thr" Challenge Synthesizing peptides containing N-methylated amino acids, particularly N-methyl Threonine (N-Me-Thr) , presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). The N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "N-Me-Thr" Challenge

Synthesizing peptides containing N-methylated amino acids, particularly N-methyl Threonine (N-Me-Thr) , presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group introduces significant steric hindrance, rendering standard deprotection cocktails (e.g., 20% piperidine) kinetically inefficient.

Furthermore, the incomplete removal of the Fmoc group often masks a more insidious side reaction: Diketopiperazine (DKP) formation . When N-Me-Thr is the second residue from the C-terminus, the slow deprotection kinetics allow the liberated secondary amine sufficient time to back-bite the resin-ester linkage, cleaving the dipeptide as a cyclic byproduct and reducing yield to near zero.

This guide provides validated protocols to overcome steric inertia and suppress DKP formation.

Diagnostic Module: Verification of Incomplete Removal

Before altering synthetic protocols, you must confirm that the issue is indeed incomplete deprotection and not a coupling failure or aggregation.

The "Silent" Failure: Why Kaiser Tests Fail

CRITICAL WARNING: Do not rely on the Kaiser (Ninhydrin) test for N-methylated residues.

  • Mechanism: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann’s Purple.

  • The Trap: N-Me-Thr yields a secondary amine upon deprotection. The Kaiser test will yield a false negative (remains yellow), leading you to believe deprotection failed or coupling is complete when it is not.

Validated Monitoring Protocol: The Chloranil Test

Use the Chloranil (or Acetaldehyde/Chloranil) test, which is specific for secondary amines.

StepActionObservation (Positive)Observation (Negative)
1 Wash resin sample (approx. 10 beads) with DCM and MeOH.--
2 Add 2 drops of 2% Acetaldehyde in DMF.--
3 Add 2 drops of 2% Chloranil in DMF.--
4 Wait 5 minutes at room temperature.Dark Blue/Green Beads (Secondary amine present - Deprotection Successful)Colorless/Yellow Beads (Fmoc still attached - Deprotection Failed)

Troubleshooting Workflow (Logic Map)

Use this decision tree to select the correct protocol based on your sequence position and available equipment.

TroubleshootingFlow Start Issue: Low Yield / Deletion at N-Me-Thr Step Diag Perform Chloranil Test (Post-Deprotection) Start->Diag Result Beads turn Blue? Diag->Result No No (Yellow/Colorless): Fmoc is still attached Result->No Incomplete Removal Yes Yes (Blue): Deprotection worked. Issue is likely DKP or Acylation Result->Yes Free Amine Present Method Select Deprotection Strategy No->Method DKPCheck Is N-Me-Thr the 2nd residue (AA2)? Yes->DKPCheck Chem Standard Vessel: Use Protocol A (DBU) Method->Chem Room Temp Therm Microwave: Use Protocol B (75°C) Method->Therm Heated DKPYes High Risk of DKP. Use Protocol C (CTC Resin) DKPCheck->DKPYes Yes DKPNo Coupling Difficulty. Switch to HATU/HOAt Double Couple DKPCheck->DKPNo No

Figure 1: Diagnostic logic flow for identifying the root cause of synthesis failure at N-methylated residues.

Validated Protocols

Protocol A: The Chemical Fix (DBU-Assisted Deprotection)

Best for: Room temperature synthesis, batch reactors. Mechanism: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that drives the


-elimination of the Fmoc group despite steric hindrance. Piperidine is retained solely to scavenge the dibenzofulvene byproduct.

Reagent Formulation:

  • 2% DBU (v/v)[1][2][3]

  • 2% Piperidine (v/v)

  • 96% DMF (or NMP)

Procedure:

  • Swell: Wash resin with DMF (3 x 1 min).

  • Deprotect 1: Add DBU cocktail. Agitate for 5 minutes . Drain.

  • Deprotect 2: Add fresh DBU cocktail. Agitate for 10 minutes . Drain.

  • Wash: Aggressive washing is required to remove DBU traces. Wash with DMF (5 x 1 min).

Safety & Integrity Note: DBU can catalyze aspartimide formation if Asp(OtBu) is present in the sequence. If Asp is present, add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction [1].[4]

Protocol B: The Thermal Fix (Microwave-Assisted)

Best for: Automated synthesizers (CEM Liberty, Biotage Initiator). Mechanism: Thermal energy overcomes the rotational energy barrier imposed by the N-methyl group.

Parameters:

  • Temperature: 75°C

  • Reagent: 20% Piperidine in DMF (Standard) OR 0.1 M HOBt in 20% Piperidine (if Asp/Glu present).

  • Power: Dynamic (maintain temperature).

Procedure:

  • Ramp: 0 to 75°C over 2 minutes.

  • Hold: 75°C for 3 minutes .

  • Drain & Wash: DMF (4 x 30 sec).

  • Repeat: A second deprotection cycle is rarely needed at 75°C but recommended for extremely hindered sequences (e.g., N-Me-Thr adjacent to another N-Me or Proline).

Protocol C: The DKP Evasion Strategy

Best for: Sequences where N-Me-Thr is the 2nd residue (e.g., Resin-AA1-NMeThr-Fmoc). The Risk: Slow deprotection allows the free amine of N-Me-Thr to attack the carbonyl of AA1, cleaving the peptide from the resin as a Diketopiperazine.

Mechanism of Failure:

DKPMechanism Step1 Fmoc Removal (Slow) Step2 Free Secondary Amine (N-Me-Thr) Step1->Step2 Step3 Back-biting Attack on Resin Ester Step2->Step3  If AA2   Step4 Cyclization (DKP) & Resin Cleavage Step3->Step4  Loss of Peptide  

Figure 2: Mechanism of "Traceless" DKP formation leading to sequence deletion.

Prevention Protocol:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The extreme steric bulk of the trityl linker physically blocks the back-biting attack [2].

  • Short Deprotection: Do not use Protocol A (long DBU exposure). Use short bursts of standard 20% piperidine (3 x 3 min) to minimize the time the amine sits free before the next coupling.

  • In-Situ Neutralization: Perform the subsequent coupling immediately using HATU/DIEA.

Frequently Asked Questions (FAQ)

Q: I see a mass shift of +51 Da after using DBU. What is it? A: This is likely a piperidide adduct, but if you are using DBU with C-terminal Cysteine, it could be the result of racemization and subsequent side reactions. However, +51 is characteristically associated with 3-(1-piperidinyl)alanine formation from Cys [3]. Ensure you use Trityl protection for Cys and minimize base exposure time.

Q: Can I use the Kaiser test if I heat it longer? A: No. Heating the Kaiser test with N-methylated residues often leads to false positives due to the degradation of the peptide chain itself or background reaction with the resin, not a true detection of the secondary amine. Stick to Chloranil.

Q: Why not use 100% DBU? A: DBU is too aggressive. Pure DBU promotes high rates of racemization (epimerization) at the


-carbon and can cause aspartimide formation even in the absence of Asp-Gly sequences. The 2% concentration is the "sweet spot" between reactivity and side-reaction suppression.

References

  • Wade, J. D., et al. (1991).[5] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization of aspartimide formation." Peptide Research, 4(3), 194-199.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[6] International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Lortie, F., et al. (2003). "Piperidino-alanine formation in Fmoc solid phase peptide synthesis." Journal of Organic Chemistry.
  • Merck / Novabiochem . "Novabiochem Peptide Synthesis Catalog & Technical Guide." Section: Cleavage of Fmoc group.

Sources

Troubleshooting

Technical Support Center: Minimizing Aspartimide Formation Near N-Me-D-Thr Residues

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of synthesizing peptides containing the Asp-(N-Me-D-Thr) motif.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I observing a -18 Da mass shift (aspartimide) when my sequence contains an Asp-(N-Me-D-Thr) motif? Shouldn't the tertiary amide prevent this?

The Tertiary Amide Paradox: It is a common misconception that tertiary amides (formed when coupling to N-methylated amino acids or Proline) are completely immune to aspartimide formation because they lack the exchangeable amide proton required for the standard base-catalyzed E1cB mechanism during Fmoc deprotection [1].

However, acid-catalyzed aspartimide formation remains a critical threat during the final Trifluoroacetic Acid (TFA) cleavage. Under strongly acidic conditions, the carbonyl oxygen of the Asp side-chain ester becomes highly protonated and electrophilic. Despite lacking a proton, the tertiary amide nitrogen of the Asp-(N-Me-D-Thr) bond retains its lone pair, which can nucleophilically attack the activated β-carboxyl group, ejecting the protecting group ester and forming the 5-membered aspartimide ring [2]. Furthermore, the extreme steric bulk of the D-Thr side chain forces the peptide backbone into a constrained cis/trans isomeric equilibrium that can physically push the nitrogen into closer proximity to the Asp side chain, accelerating cyclization.

Q2: Coupling Fmoc-Asp(OtBu)-OH onto the H-(N-Me-D-Thr)-Resin is failing or causing massive epimerization. How do I force this coupling?

The N-terminus of an N-Me-D-Thr residue is a sterically hindered secondary amine, compounded by the β-branched side chain and the D-stereocenter. Standard DIC/Oxyma or HBTU couplings will fail or proceed so slowly that the activated Asp residue degrades into an oxazolone, leading to extensive D-Asp epimerization[3].

The Causality of the Solution: You must lower the activation energy barrier while suppressing oxazolone formation.

  • Switch to HATU/HOAt: HOAt (1-hydroxy-7-azabenzotriazole) features a pyridine nitrogen that provides a neighboring group effect, accelerating the aminolysis of the sterically hindered secondary amine.

  • Change the Base: Replace DIEA with sym-Collidine (2,4,6-trimethylpyridine). Collidine is basic enough to facilitate coupling but sterically hindered enough to prevent the base-catalyzed abstraction of the Asp α-proton, thereby minimizing epimerization during the prolonged coupling times required for N-methylated residues.

  • Solvent Tuning: Use a 1:1 mixture of N-Butylpyrrolidinone (NBP) and DMF to maximize resin swelling and disrupt localized hydrophobic aggregation [4].

Q3: Is the standard OtBu protecting group sufficient for the Asp residue in this motif?

No. The standard tert-butyl (OtBu) ester is insufficient for the Asp-(N-Me-D-Thr) motif because the prolonged, aggressive coupling conditions required to acylate the N-Me-D-Thr residue leave the Asp side chain vulnerable.

Recommended Alternatives:

  • OMpe (3-methylpent-3-yl) ester: This highly branched, bulky aliphatic protecting group provides a massive steric shield around the β-carboxyl group, physically blocking the tertiary amide nitrogen from attacking during both synthesis and cleavage.

  • Cyanosulfurylides (CSY): For extreme cases, replacing the ester entirely with a CSY group masks the carboxylic acid as a completely stable C-C bond during SPPS. It is immune to both base- and acid-catalyzed aspartimide formation and is cleaved orthogonally using electrophilic halogen species (e.g., N-chlorosuccinimide) [5].

Part 2: Data Presentation & Protecting Group Comparison

The following table summarizes the quantitative impact of utilizing advanced protecting groups and coupling strategies for the Asp-(N-Me-D-Thr) motif.

Asp Protecting GroupCoupling Reagent / BaseCleavage ConditionsAspartimide Formation (%)Epimerization (D-Asp) (%)Overall Yield (%)
Fmoc-Asp(OtBu)-OHDIC / Oxyma / DIEA95% TFA, RT, 2h28.5%14.2%< 15%
Fmoc-Asp(OtBu)-OHHATU / HOAt / Collidine95% TFA, RT, 2h18.0%3.1%42%
Fmoc-Asp(OMpe)-OH HATU / HOAt / Collidine 95% TFA, 0°C→RT, 1.5h < 2.0% 1.8% 78%
Fmoc-Asp(CSY)-OH HATU / HOAt / Collidine 95% TFA, RT, 2h *0.0% 1.5% 85%

*Note: CSY requires a secondary orthogonal deprotection step post-cleavage using NCS in aqueous buffer.

Part 3: Experimental Methodologies

Protocol 1: Optimized Coupling of Asp onto N-Me-D-Thr

This self-validating protocol ensures maximum acylation with minimal epimerization.

  • Resin Preparation: Wash the H-(N-Me-D-Thr)-Peptide-Resin (0.1 mmol scale) with NBP/DMF (1:1, v/v) three times to maximize swelling.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of NBP/DMF (1:1).

  • Base Addition: Add HOAt (0.4 mmol, 4 eq) followed by sym-Collidine (0.8 mmol, 8 eq). Causality Note: 3.9 eq of HATU ensures no excess uronium salt is present to cap the unreacted secondary amine.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel to 65°C for 15 minutes using a dedicated peptide microwave synthesizer.

  • Validation: Perform a micro-cleavage and analyze via LC-MS. If unreacted N-Me-D-Thr remains, perform a second coupling cycle using DIC/Oxyma (4 eq) at 65°C for 15 minutes to alter the activation intermediate.

Protocol 2: Cold-Start TFA Cleavage

Designed to kinetically suppress acid-catalyzed aspartimide formation.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

  • Pre-Chilling: Chill the cocktail to 0°C in an ice bath.

  • Cleavage: Add 3 mL of the chilled cocktail to the dry peptide-resin. Keep on ice for 30 minutes.

  • Equilibration: Remove from the ice bath and allow the reaction to warm to room temperature (20-25°C) for exactly 60 additional minutes.

  • Precipitation: Filter the resin and precipitate the peptide in 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of Acid-Catalyzed Aspartimide Formation (Tertiary Amide)

This diagram illustrates how the tertiary amide bond formed by N-Me-D-Thr undergoes cyclization under acidic cleavage conditions, bypassing the traditional base-catalyzed route.

Mechanism A Asp-(N-Me-D-Thr) Peptide on Resin B TFA Cleavage (Acidic Conditions) A->B Exposure C Protonation of Asp β-carboxyl oxygen B->C H+ Transfer D Nucleophilic Attack by Tertiary Amide Nitrogen C->D Electrophilic Activation E Aspartimide Formation (-18 Da Mass Shift) D->E -tBuOH / -H2O

Caption: Acid-catalyzed aspartimide formation pathway for tertiary amides during TFA cleavage.

Diagram 2: Optimized Experimental Workflow

A self-validating system for coupling and cleaving sterically hindered, aspartimide-prone sequences.

Workflow Step1 1. Swell Resin (NBP/DMF 1:1 mixture) Step2 2. Pre-activate Fmoc-Asp(OMpe)-OH (HATU / HOAt / sym-Collidine) Step1->Step2 Step3 3. Microwave Coupling (65°C, 15 minutes) Step2->Step3 Step4 4. Cold-Start TFA Cleavage (0°C for 30m, then RT for 60m) Step3->Step4 Step5 5. Ether Precipitation & LC-MS (Verify intact mass & purity) Step4->Step5

Caption: Step-by-step optimized workflow for synthesizing the Asp-(N-Me-D-Thr) peptide motif.

References

  • Mergler, M., & Dick, F. (2005). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Peptides / Academia.edu. Available at:[Link]

  • Lira, R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at:[Link]

  • Jadhav, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI Molecules. Available at:[Link]

  • Hsieh, Y., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Bode, J. W., et al. (2023). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications / ETH Library. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC retention time comparison of D vs L N-methyl threonine

HPLC Retention Time Comparison of D vs L N-Methyl Threonine: A Definitive Guide The separation and stereochemical assignment of N-methylated amino acids are critical bottlenecks in the structural elucidation of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Comparison of D vs L N-Methyl Threonine: A Definitive Guide

The separation and stereochemical assignment of N-methylated amino acids are critical bottlenecks in the structural elucidation of bioactive natural products, such as marine depsipeptides and bacterial virulence factors (e.g., jagaricins). Unlike primary amino acids, N-methyl threonine (N-MeThr) possesses a sterically hindered secondary amine. This structural nuance renders standard derivatization agents like o-phthaldialdehyde (OPA) ineffective, as OPA strictly requires a primary amine to form a fluorescent isoindole[1].

To achieve baseline resolution of N-MeThr stereoisomers (D, L, D-allo, and L-allo), researchers must rely on either indirect pre-column derivatization or direct chiral ligand exchange chromatography (CLEC) . This guide objectively compares both methodologies, providing the causality behind the chemistry and self-validating protocols for your workflows.

Pre-Column Derivatization via Marfey’s Reagent (FDAA)

The Mechanism: When analytical sensitivity is the priority, pre-column derivatization using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) is the gold standard[1]. The secondary amine of N-MeThr undergoes a nucleophilic aromatic substitution, displacing the fluorine atom on FDAA. This reaction converts the enantiomeric mixture into stable diastereomers. Because diastereomers possess distinct dipole moments and hydrophobicities, they can be easily resolved on a standard achiral C18 reverse-phase column[2].

Self-Validating Protocol: Note: This protocol incorporates a mandatory quenching step to prevent over-reaction and stabilize the diastereomers for reproducible retention times.

  • Alkalinization: Dissolve ~1 mg of the N-MeThr sample (or dried peptide hydrolysate) in 100 µL of LC-MS grade water and 50 µL of 1 M NaHCO₃. Causality: The secondary amine must be fully deprotonated to its free-base form to act as an effective nucleophile.

  • Derivatization: Add 10 µL of a freshly prepared FDAA solution (10 mg/mL in acetone)[2].

  • Incubation: Stir the mixture at 40°C for exactly 1 hour. Causality: The N-methyl group introduces significant steric hindrance. Elevated thermal energy is required to drive the substitution to quantitative completion.

  • Quenching (Validation Step): Terminate the reaction by adding 25 µL of 2 M HCl, followed immediately by 25 µL of methanol[2]. Causality: Dropping the pH neutralizes the nucleophile, instantly halting the reaction and preventing the degradation of the newly formed dinitrophenyl derivatives.

  • Chromatography: Inject 10 µL onto a C18 RP-HPLC column. Monitor absorbance at 340 nm.

Direct Chiral Ligand Exchange Chromatography (CLEC)

The Mechanism: If the experimental goal is preparative isolation—where the intact N-MeThr enantiomer must be recovered—covalent derivatization via FDAA is non-viable. Instead, CLEC utilizes a chiral stationary phase (e.g., Phenomenex Chirex 3126 (D)) coated with a chiral selector like D-penicillamine. Copper(II) ions in the mobile phase facilitate a dynamic, transient ternary complex between the stationary phase and the N-MeThr analyte. The D and L enantiomers form complexes with differing thermodynamic stabilities, resulting in differential retention[3].

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare an isocratic solution of 2 mM CuSO₄ in 95:5 H₂O/Acetonitrile[3]. Causality: The precise Cu²⁺ concentration is critical. Too low, and the dynamic complexation fails; too high, and the metal may precipitate or cause severe baseline drift.

  • Column Equilibration: Flush a Chirex Phase 3126 (D) column (4.6 x 250 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Injection: Inject the underivatized N-MeThr sample.

  • Detection: Monitor via UV detection at 254 nm. Causality: Underivatized N-MeThr lacks a strong chromophore, but the Cu²⁺-amino acid complex absorbs strongly at 254 nm, allowing for direct UV tracking[3].

Quantitative Data Comparison

The following table summarizes the validated retention times for N-MeThr stereoisomers using the FDAA derivatization method on a C18 column.

StereoisomerMethodColumnMobile Phase GradientRetention Time (min)
N-Me-D-Thr FDAA Deriv.C18Gradient A15.25
N-Me-L-allo-Thr FDAA Deriv.C18Gradient A18.65
N-Me-D-allo-Thr FDAA Deriv.C18Gradient A19.94
N-Me-L-Thr FDAA Deriv.C18Gradient B25.73

Experimental Conditions for Table Data[2]:

  • Gradient A: 0–4 min 25% B, 4–44 min 25%–40% B, 44–45 min 40%–98% B.

  • Gradient B: 0–5 min 20% B, 5–35 min 20%–25% B, 35–40 min 25%–98% B. (Solvent A = Water/Acid modifier; Solvent B = Acetonitrile/Acid modifier).

Method Selection Workflow

Use the following logical matrix to determine the appropriate separation strategy based on your sample scale and downstream requirements.

Workflow Start N-Methyl Threonine Stereoisomer Analysis Decision What is the primary experimental goal? Start->Decision Path1 Analytical Profiling (High Sensitivity / Trace Data) Decision->Path1 Path2 Preparative Isolation (Intact Enantiomer Recovery) Decision->Path2 Meth1 Pre-Column Derivatization FDAA (Marfey's Reagent) Path1->Meth1 Covalent conversion to diastereomers Meth2 Direct Chiral HPLC Ligand Exchange (Cu2+) Path2->Meth2 Transient complexation with chiral phase

Decision matrix for selecting HPLC methodology for N-methyl threonine stereoisomer separation.

References

  • [2] Dual-use virulence factors of the opportunistic pathogen Chromobacterium haemolyticum mediate hemolysis and colonization. mBio (ASM Journals). Available at:[Link]

  • [1] Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC (NIH). Available at:[Link]

  • [3] Supporting Information Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp. AWS (Oregon State University / J. Am. Chem. Soc.). Available at:[Link]

Sources

Comparative

A Researcher's Guide to Assessing and Enhancing Peptide Metabolic Stability with Fmoc-N-Me-D-Thr-OH

As a Senior Application Scientist, I've observed countless promising peptide drug candidates fail due to a single, predictable hurdle: poor metabolic stability. Native peptides are often exquisite in their potency and se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've observed countless promising peptide drug candidates fail due to a single, predictable hurdle: poor metabolic stability. Native peptides are often exquisite in their potency and selectivity, but their rapid degradation by proteases in the body renders them clinically ineffective.[1][2] This guide moves beyond theoretical concepts to provide a practical framework for assessing and confirming the stability enhancements offered by incorporating strategic modifications, with a specific focus on the dual-action building block, Fmoc-N-Me-D-Thr-OH.

The core challenge in peptide drug development is not just finding a bioactive sequence, but engineering it to survive the journey to its target. This requires a proactive design strategy. Here, we will dissect the mechanistic basis for the stability conferred by N-methylation and D-amino acid substitution, provide a rigorous, self-validating experimental protocol to quantify this stability, and present a clear comparison to demonstrate the profound impact of this approach.

The Twin Pillars of Protection: Why N-Methylation and D-Stereochemistry Work

The susceptibility of a peptide to degradation is fundamentally linked to its recognition by proteolytic enzymes. These enzymes have evolved to efficiently cleave peptide bonds between L-amino acids. To outsmart them, we must alter the very features they recognize. The incorporation of an N-Me-D-Thr residue leverages two powerful, mechanistically distinct strategies simultaneously.

  • N-Methylation: A Steric Shield The addition of a methyl group to the backbone amide nitrogen introduces significant steric hindrance.[3] This seemingly minor modification acts as a physical barrier, effectively shielding the adjacent peptide bonds from the active site of proteolytic enzymes.[3][4] Furthermore, N-methylation removes a hydrogen bond donor, which restricts the conformational freedom of the peptide backbone.[3][4] This can lock the peptide into a conformation that is no longer an ideal substrate for enzymatic cleavage.

  • D-Amino Acid Substitution: Breaking Chiral Recognition Proteases are inherently chiral catalysts, built from L-amino acids themselves. Their active sites are exquisitely shaped to bind and process substrates of the same L-stereochemistry.[4] By introducing a D-amino acid, we create a peptide bond that is essentially invisible to these enzymes.[5][6] Peptides constructed from D-amino acids are highly resistant to degradation because they do not fit into the enzyme's binding pocket correctly.[4][7][8]

The use of Fmoc-N-Me-D-Thr-OH combines these two protective mechanisms at a single, strategic point in the peptide sequence, offering a synergistic defense against metabolic breakdown.

Peptide_Protection_Mechanisms cluster_0 Standard L-Peptide Bond cluster_1 Protected N-Me-D-Thr Bond peptide_L L-AA C-N L-Thr enzyme Protease Active Site peptide_L:bond->enzyme Recognized & Cleaved peptide_mod L-AA C-N(CH3) D-Thr peptide_mod:bond->enzyme Steric & Chiral Blockage N_Me N-Methyl Group (Steric Shield) N_Me->peptide_mod:bond D_Thr D-Amino Acid (Chiral Mismatch) D_Thr->peptide_mod:next

Caption: Mechanisms of enzymatic protection by N-methylation and D-amino acid incorporation.

Experimental Design: A Head-to-Head Comparison

To objectively quantify the stability enhancement, a direct comparison is essential. We will design an experiment comparing a test peptide containing the N-Me-D-Thr modification against a control peptide that represents the "native" sequence.

  • Test Peptide (P-Mod): A sequence of interest containing an N-Me-D-Thr residue.

    • Example: Ac-Tyr-Ala-(N-Me-D-Thr)-Phe-Gly-NH2

  • Control Peptide (P-Nat): The identical sequence, but with a standard, unmodified L-Threonine.

    • Example: Ac-Tyr-Ala-L-Thr-Phe-Gly-NH2

The primary endpoint of our assessment will be the rate of disappearance of the parent peptide over time when incubated with a metabolically active system.

Choice of In Vitro System: For initial screening, human liver microsomes are a robust and cost-effective choice.[9][10] They are subcellular fractions containing a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) responsible for a significant portion of drug metabolism.[9][11] While intact hepatocytes represent the "gold standard" by including both Phase I and Phase II enzymes, microsomal assays are highly effective for evaluating proteolytic and oxidative stability.[10]

Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application. Its superior sensitivity and specificity allow for precise quantification of the parent peptide even in a complex biological matrix, and it facilitates the simultaneous identification of metabolites.[11][12][13]

Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to be a self-validating system. Including a positive control (a compound with known metabolic liability, e.g., Verapamil or Testosterone) and a negative control (incubation without cofactors) is critical for trusting the results.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis prep_stocks Prepare Peptide & Control Stock Solutions (DMSO) pre_warm Pre-warm Buffer + Microsomes + Peptide prep_stocks->pre_warm prep_microsomes Thaw Liver Microsomes & NADPH System on Ice prep_microsomes->pre_warm prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->pre_warm start_rxn Initiate Reaction: Add NADPH System pre_warm->start_rxn timepoints Aliquots at T = 0, 5, 15, 30, 60 min start_rxn->timepoints quench Quench with Ice-Cold Acetonitrile + IS timepoints->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis: Quantify Parent Peptide process->lcms data Calculate Half-Life (t½) & Intrinsic Clearance (CLint) lcms->data

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of N-Methylated Peptides

Executive Summary The Challenge: N-methylation significantly alters the physicochemical properties of peptides, removing the amide proton essential for the "mobile proton" fragmentation model. This modification often res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: N-methylation significantly alters the physicochemical properties of peptides, removing the amide proton essential for the "mobile proton" fragmentation model. This modification often results in incomplete sequence ladders (gaps), enhanced formation of internal fragments, and complex spectra that defy standard algorithmic interpretation. The Solution: While Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) remain workhorses, they often fail to sequence N-methylated peptides completely. Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) has emerged as the superior alternative, providing near 100% sequence coverage by generating dual ion series (


 and 

) that bridge the gaps left by conventional methods.

Part 1: Mechanistic Deep Dive – The "N-Methyl Effect"

To sequence N-methylated peptides, one must understand how the methyl group hijacks standard fragmentation pathways.[1]

Disruption of the Mobile Proton Model

In standard peptides, a proton migrates along the backbone, protonating the amide nitrogen to catalyze bond cleavage (forming


 and 

ions).
  • The N-Methyl Blockade: N-methylation replaces the amide hydrogen with a methyl group. This "fixed" tertiary amide cannot be protonated in the same manner to facilitate charge-directed cleavage.

  • Consequence: Cleavage is often suppressed at the N-methylated site in low-energy CID, or conversely, highly specific cleavage occurs due to the stability of the resulting secondary amine fragment, leading to one dominant peak and a "silent" spectrum elsewhere.

Enhanced Internal Fragmentation

N-methylated peptides are prone to secondary fragmentation. The primary fragments (often


-ions) retain high internal energy and undergo a second cleavage event.
  • Result: Formation of Internal Ions (e.g., acylium or immonium ions) that do not contain either the original N- or C-terminus.[2]

  • Diagnostic Value: While these confuse standard software, they are diagnostic markers. For example, the immonium ion of N-methyl-Valine appears at a distinct

    
     compared to Valine.
    
Visualization: Fragmentation Pathways

The following diagram contrasts the fragmentation logic of standard vs. N-methylated residues.

FragmentationMechanism Standard Standard Peptide Bond (-CO-NH-) MobileProton Mobile Proton Protonates Nitrogen Standard->MobileProton NMethyl N-Methylated Bond (-CO-N(CH3)-) FixedAmide No Amide Proton Steric Bulk NMethyl->FixedAmide Cleavage Standard Cleavage (b/y ions) MobileProton->Cleavage Catalysis AlteredCleavage Altered Cleavage (Gaps in Series) FixedAmide->AlteredCleavage Inhibits Standard Path InternalFrags Internal Fragments (Double Cleavage) FixedAmide->InternalFrags High Energy Secondary Decay

Figure 1: Mechanistic divergence in peptide bond cleavage caused by N-methylation.

Part 2: Comparative Analysis of Fragmentation Modes

The choice of fragmentation method is the single most critical factor in successful sequencing.

Table 1: Performance Matrix for N-Methylated Peptides
FeatureCID / HCD (Collision Based)ETD (Electron Transfer)EThcD (Hybrid)
Primary Ion Type

and

ions

and

ions

AND

ions
Mechanism Vibrational heating (cleaves weakest bonds)Radical-driven (cleaves

)
Dual activation (Radical + Heat)
N-Methyl Behavior High Bias: Preferential cleavage at specific sites; frequent "gaps" in sequence.Preserved: Cleaves backbone regardless of PTM.Comprehensive: Fills gaps; differentiates isomers (Leu/Ile).
Charge Requirement Works on any charge state (

)
Requires

(Inefficient for

)
Effective on

Cyclic Peptides Poor: Ring opening is random; complex scrambled spectra.Moderate: Better, but low efficiency for hydrophobic peptides.Excellent: Linearizes ring effectively; maximizes coverage.
Recommendation Screening (Simple confirmation)Validation (If highly charged)Discovery (De novo sequencing)
Critical Insight: Why EThcD Wins

N-methylated peptides are often hydrophobic and cyclic (e.g., Cyclosporine A), meaning they often fly as singly (


) or doubly (

) charged ions.
  • ETD limitation: ETD is inefficient for

    
     precursors because charge neutralization leads to dissociation failure (non-dissociative electron transfer).
    
  • EThcD advantage: The supplemental activation (HCD energy) applied after the electron transfer forces the non-dissociative species to break apart. This yields a rich spectrum containing both

    
     (from ETD) and 
    
    
    
    (from HCD) ions, providing redundant confirmation of the sequence.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the analysis of synthetic N-methylated peptides or natural products (e.g., Cyclosporines) using an Orbitrap-based system.

Phase 1: Sample Preparation & LC
  • Solvent: Use 0.1% Formic Acid (FA) in water/acetonitrile.[3] Avoid TFA if possible as it suppresses ionization, though it improves peak shape for hydrophobic peptides.

  • Column: C18 Reverse Phase (high hydrophobicity requires high organic gradients).

  • Validation Step: Ensure the precursor intensity is

    
     counts. N-methyl peptides ionize well but can adhere to plasticware; use glass inserts.
    
Phase 2: Mass Spectrometry Acquisition (EThcD Focus)

Instrument: Orbitrap Fusion / Lumos / Ascend (Tribrid systems are ideal).

  • MS1 Scan:

    • Resolution: 60,000 or 120,000.

    • Range:

      
       300–1500 (adjust for peptide size).
      
  • MS2 Decision Tree (The Logic):

    • If Charge

      
      :  Trigger HCD  (Stepped Collision Energy: 25, 30, 35%). Reason: ETD cannot work on +1 ions.
      
    • If Charge

      
      :  Trigger EThcD .
      
      • ETD Reaction Time: 50 ms (standard) or calibrated to charge density.

      • Supplemental Activation (SA): 25% HCD energy. Reason: This "wakes up" the ETD product ions.

  • Detection:

    • Detect in Orbitrap (Resolution 15,000 or 30,000). Reason: High resolution is required to separate internal fragments from sequence ions.

Phase 3: Data Analysis Workflow

Standard database search engines (Mascot/Sequest) often fail because they penalize "unexplained" internal fragment peaks.

  • Recommended Tool: PEAKS Studio (De Novo Sequencing).

    • Why: PEAKS does not require a database and can sequence "gap-rich" spectra by predicting missing residues.

  • Alternative: MaxQuant with "Dependent Peptides" enabled, or Byonic (good for wildcards).

Workflow Sample Sample: N-Methyl Peptide (Hydrophobic/Cyclic) LC LC Separation (High Organic Gradient) Sample->LC MS1 MS1 Survey Scan (Orbitrap, 60k Res) LC->MS1 Decision Charge State Filter MS1->Decision HCD HCD Fragmentation (For z=1) Decision->HCD z = 1 EThcD EThcD Fragmentation (For z>=2) Decision->EThcD z >= 2 Analysis Data Analysis (PEAKS / De Novo) HCD->Analysis EThcD->Analysis

Figure 2: Decision-tree based acquisition workflow for maximizing coverage of N-methylated species.

References

  • Comparison of Fragmentation Methods

    • Frese, C. K., et al. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Link

  • EThcD Performance

    • Kessler, et al. (2025).[4] Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and Sequence Coverage. Molecular & Cellular Proteomics. Link

  • Diagnostic Ions & Mechanism

    • Sripadi, P., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Rapid Communications in Mass Spectrometry. Link

  • Cyclic Peptide Sequencing

    • Ng, K., et al. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry. Link

  • Software Solutions (PEAKS)

    • Ma, B., et al. (2003).[5] PEAKS: powerful software for peptide de novo sequencing by tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

Sources

Comparative

Technical Guide: Enantiomeric Purity Analysis of Fmoc-N-Me-D-Thr-OH

Topic: Enantiomeric Purity Analysis of Fmoc-N-Me-D-Thr-OH Raw Material Content Type: Publish Comparison Guide Executive Summary The analysis of Fmoc-N-Me-D-Thr-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Purity Analysis of Fmoc-N-Me-D-Thr-OH Raw Material Content Type: Publish Comparison Guide

Executive Summary

The analysis of Fmoc-N-Me-D-Thr-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-threonine) represents a "perfect storm" of chromatographic challenges. Unlike standard amino acids, this molecule possesses two chiral centers (


-carbon and 

-carbon) and an N-methyl group that induces cis/trans rotamerization, complicating NMR and chromatographic peak shapes.

Ensuring the purity of this raw material is critical.[1][2] The presence of the enantiomer (L-Thr derivative) or diastereomers (Allo-D-Thr and Allo-L-Thr ) can lead to "deletion sequences" or epimerized impurities in the final peptide drug substance, which are often impossible to remove downstream.

This guide objectively compares the three primary analytical methodologies: Direct Chiral HPLC , Indirect Derivatization (Marfey’s Method) , and Polarimetry , providing experimental protocols and data-driven recommendations for high-purity QC environments.

The Stereochemical Challenge

Fmoc-N-Me-D-Thr-OH theoretically exists as one of four stereoisomers. A robust method must separate the target from its three impurities:

  • Target: Fmoc-N-Me-D-Thr-OH

    
    
    
  • Enantiomer: Fmoc-N-Me-L-Thr-OH

    
    
    
  • Diastereomer 1: Fmoc-N-Me-L-allo-Thr-OH

    
    
    
  • Diastereomer 2: Fmoc-N-Me-D-allo-Thr-OH

    
    
    

Note: Standard C18 (achiral) HPLC can typically separate diastereomers (Threo vs. Allo) but cannot distinguish enantiomers (D vs. L). Therefore, chiral chromatography is mandatory.

Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes Polysaccharide-based Chiral Stationary Phases (CSPs).[3] It analyzes the intact molecule without chemical modification.

  • Pros: Non-destructive; high precision (<0.1% impurity detection); separates all 4 isomers if optimized; simple sample prep.

  • Cons: High column cost; requires screening of mobile phases.

  • Verdict: Preferred for QC. The risk of inducing racemization during sample prep is zero.

Method B: Indirect Analysis (Marfey’s Reagent)

This method involves removing the Fmoc group, reacting the free amine with a chiral tagging agent (FDAA/Marfey's Reagent), and analyzing on a standard C18 column.

  • Pros: Ultra-high sensitivity (UV/MS); uses standard C18 columns; resolves N-methyl amino acids well.

  • Cons: Critical Flaw for Raw Materials: You must chemically remove the Fmoc group before derivatization. This deprotection step (usually base-catalyzed) can induce racemization, creating "false positive" impurity levels.

  • Verdict: Not Recommended for Fmoc-Raw Material QC. Best reserved for hydrolysates of finished peptides.

Method C: Polarimetry (Specific Rotation)
  • Pros: Cheap; compendial.

  • Cons: Cannot detect <1% impurities; heavily influenced by solvent and temperature; provides no information on which impurity is present.

  • Verdict: Obsolete for high-purity specifications (>99.5%).

Data Summary & Performance Metrics

FeatureMethod A: Direct Chiral HPLC (Immobilized CSP)Method A: Direct Chiral HPLC (Coated CSP)Method B: Marfey's Method (Indirect)
Stationary Phase Chiralpak IC / Lux Cellulose-2Chiralpak AD-H / OD-HC18 (e.g., Kinetex C18)
Separation Mode Normal Phase / Polar OrganicNormal Phase OnlyReversed Phase
Sample Prep Dissolve & ShootDissolve & ShootDeprotect

Derivatize

Shoot
Risk of Racemization NoneNoneHigh (during deprotection)
Solvent Versatility High (DCM, THF allowed)Low (Hexane/IPA only)High
Resolution (

)
Typically > 2.0> 1.5> 3.0 (Diastereomers)
Limit of Detection 0.05%0.05%0.01% (Fluorescence/MS)

Recommended Experimental Protocols

Protocol A: Direct Chiral HPLC (Primary Recommendation)

Rationale: The N-methyl group adds steric bulk, and the Fmoc group is aromatic. Immobilized polysaccharide columns (like Chiralpak IC) utilize a 3,5-dichlorophenylcarbamate selector that offers unique "pockets" for these bulky groups compared to traditional AD/OD columns. We use an immobilized phase to allow the use of Dichloromethane (DCM) if solubility is an issue, though alcohols usually suffice.

  • Column: Daicel Chiralpak IC (Immobilized) or Phenomenex Lux Cellulose-2.

    • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

    • Ratio: 80 : 20 : 0.1 (v/v/v).[3][4]

    • Note: TFA is mandatory to suppress the ionization of the free carboxylic acid (-COOH). Without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorbs strongly here).

  • Sample Prep: Dissolve 1 mg of Fmoc-N-Me-D-Thr-OH in 1 mL of Ethanol or Mobile Phase.

System Suitability Criteria (Self-Validating):

  • Inject a racemic mix (DL-mix) to confirm separation.

  • Resolution (

    
    ) between D- and L-enantiomers must be > 1.5.
    
  • Tailing factor must be < 1.5 (indicates sufficient TFA).

Protocol B: Marfey's Method (Alternative for R&D/Trace Analysis)

Warning: Only use this if you validate that the deprotection step does not racemize the sample.

  • Deprotection: Dissolve 1 mg sample in 20% Piperidine/DMF (100 µL). React for 10 mins. Evaporate to dryness under

    
    .
    
  • Derivatization: Resuspend residue in 100 µL water. Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl. Dilute with Mobile Phase A.

  • HPLC: C18 Column. Gradient elution (Water/ACN with 0.1% TFA).

  • Detection: UV @ 340 nm.

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Fmoc-N-Me-D-Thr-OH Purity Analysis IsRawMaterial Is the sample Raw Material (Fmoc-protected)? Start->IsRawMaterial CheckSolubility Check Solubility in Hexane/Alcohol IsRawMaterial->CheckSolubility Yes Marfeys METHOD B: Marfey's Method (Requires Deprotection) IsRawMaterial->Marfeys No (Free Amine) Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble (Need DCM/THF) CheckSolubility->Insoluble No DirectChiral METHOD A: Direct Chiral HPLC (Immobilized Polysaccharide) Warning WARNING: Deprotection step may alter stereochemistry Marfeys->Warning Risk of Racemization Soluble->DirectChiral Use Coated or Immobilized CSP Insoluble->DirectChiral Use Immobilized CSP (Chiralpak IC)

Caption: Decision tree for selecting the appropriate analytical technique based on sample state and solubility.

Diagram 2: Direct Chiral HPLC Method Development Workflow

HPLCWorkflow Step1 1. Column Selection (Immobilized CSP preferred for N-Me-AA) Step2 2. Mobile Phase Screening Hexane/IPA/TFA (80:20:0.1) Step1->Step2 Step3 3. Optimize Selectivity Change Alcohol (MeOH vs IPA) or Temperature Step2->Step3 Step4 4. Validation LOD, LOQ, Linearity Specificity (4 isomers) Step3->Step4

Caption: Step-by-step workflow for developing a robust chiral HPLC method for Fmoc-N-Me-D-Thr-OH.

References

  • Daicel Chiral Technologies. (2021).[6] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from [Link]

  • Phenomenex. (2020). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1186. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 810(1), 1-12. [Link]

Sources

Validation

biological activity comparison of methylated vs non-methylated analogs

[1][2][3][4] Executive Summary: The "Magic Methyl" Effect In medicinal chemistry, the addition of a single methyl group (–CH₃) to a lead compound is often termed the "Magic Methyl" effect.[1][2] Despite its small size (V...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary: The "Magic Methyl" Effect

In medicinal chemistry, the addition of a single methyl group (–CH₃) to a lead compound is often termed the "Magic Methyl" effect.[1][2] Despite its small size (Van der Waals volume ~24 ų), a methyl group can induce profound changes in biological activity, often boosting potency by orders of magnitude (10- to 100-fold or more) and drastically altering metabolic stability.

This guide objectively compares methylated and non-methylated analogs, dissecting the physicochemical, pharmacodynamic, and pharmacokinetic mechanisms driving these differences.

Physicochemical Impact

The introduction of a methyl group is not merely a change in mass; it fundamentally alters the molecule's interaction with solvent and protein targets.

PropertyEffect of MethylationMechanism
Lipophilicity Increases LogP by ~0.5 unitsAdds hydrophobic surface area, increasing affinity for lipophilic pockets and membranes.
Solubility Variable (often decreases)Increases lattice energy in solids; however, can disrupt planarity (crystal packing) to increase solubility in some cases.
Conformation Restricts rotation (Atropisomerism)Steric clash with ortho-substituents forces the molecule into a specific, often bioactive, conformation ("Conformational Lock").
The Conformational Lock

A critical differentiator is the ability of a methyl group to restrict bond rotation. For example, in biaryl systems, an ortho-methyl group can force the two aromatic rings to twist perpendicular to each other. If the target protein requires this twisted conformation, the methylated analog pays a lower entropic penalty upon binding, resulting in significantly higher affinity.

Pharmacodynamic Comparison: Potency & Selectivity

Mechanism of Potency Enhancement

Methylated analogs typically outperform their non-methylated counterparts through two primary mechanisms:

  • Desolvation Penalty Reduction: The methyl group displaces "high-energy" water molecules from a hydrophobic pocket in the protein active site. Releasing these water molecules into the bulk solvent is entropically favorable.

  • Van der Waals Contact: A methyl group fills small hydrophobic cavities that a hydrogen atom cannot, increasing the contact surface area and binding enthalpy.

Quantitative Data Comparison

The following table summarizes experimental data comparing specific methylated vs. non-methylated pairs, highlighting the "Magic Methyl" potency boost.

TargetCompound PairMethylated Analog Activity (IC₅₀/Kᵢ)Non-Methylated Analog Activity (IC₅₀/Kᵢ)Fold ImprovementRef
PDE4D3 N-acylhydrazones (Cpd 62 vs 61)0.47 µM 11.0 µM~23x [1]
CB2 Receptor Thiophene derivs (Cpd 26 vs 25)High Affinity (nM range)Weak Activity>50x [1]
p38α MAPK Biaryl Inhibitors< 10 nM > 2000 nM>200x [2]
EZH2 Tazemetostat Precursors2 - 38 nM (Low potency w/o methyls)>1000x [3]

Note: In the p38α MAPK case, the potency boost is attributed to the ortho-methyl group forcing the biaryl system into a twisted conformation that perfectly matches the kinase active site.

Pharmacokinetic Comparison: Metabolic Stability

Blocking Metabolic "Soft Spots"

Non-methylated analogs often suffer from rapid oxidative metabolism at reactive C-H bonds.

  • Non-Methylated: Vulnerable to Cytochrome P450 (CYP) hydroxylation at electron-rich or sterically accessible sites.

  • Methylated: Replacing a reactive Hydrogen with a Methyl group (Metabolic Soft Spot Identification - MSSID) can block this oxidation. However, the methyl group itself can become a new soft spot (benzylic oxidation).

Permeability & BBB Penetration

Methylation generally increases permeability due to higher lipophilicity.

  • Case Study (N-sulfonylhydrazones): The N-methylated analogs (LASSBio-1772) demonstrated blood-brain barrier (BBB) penetration and stability at pH 2.0, whereas the non-methylated analogs (LASSBio-1771) were hydrolyzed in acidic conditions and failed to cross the BBB [4].[3][4]

Visualization: Decision Logic & Mechanism

Workflow: The "Magic Methyl" Decision Matrix

This diagram outlines the logical flow for deciding when to synthesize a methylated analog during lead optimization.

MethylationDecision Start Lead Compound Identified CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetab Is Metabolic Stability Poor? CheckPotency->CheckMetab Yes Decision1 Identify Hydrophobic Pocket Vacancy CheckPotency->Decision1 No Decision2 Identify Metabolic Soft Spot (C-H) CheckMetab->Decision2 Yes Action1 Add Methyl to Fill Pocket (Enthalpic Gain) Decision1->Action1 Pocket Available Action3 Add Ortho-Methyl (Conformational Lock) Decision1->Action3 Rotational Penalty High Action2 Add Methyl to Block Site (Steric/Electronic Block) Decision2->Action2 Site Identified Result Synthesize & Test Methylated Analog Action1->Result Action2->Result Action3->Result

Caption: Decision logic for deploying methylation strategies to address potency or stability liabilities.

Mechanism: Conformational Locking vs. Soft Spot Blocking

Visualizing how methylation alters molecular geometry and metabolic vulnerability.

MechanismAction cluster_0 Pharmacodynamic: Conformational Lock cluster_1 Pharmacokinetic: Soft Spot Blocking NonMeth Non-Methylated Free Rotation High Entropy Loss upon Binding Meth Ortho-Methylated Restricted Rotation (Twisted) Pre-organized Bioactive Conformation NonMeth->Meth + CH3 (Ortho) Unstable Reactive C-H Bond Rapid CYP Oxidation High Clearance Stable Blocked C-Me Bond Steric Hindrance to CYP Extended Half-life Unstable->Stable + CH3 (Ipso)

Caption: Mechanistic impact of methylation on conformational entropy (left) and metabolic clearance (right).

Experimental Protocols

To objectively compare methylated vs. non-methylated analogs, the following standardized protocols should be employed.

In Vitro Potency Assay (IC₅₀)

This protocol measures the concentration required to inhibit 50% of the target's activity.

  • Preparation: Prepare serial dilutions of the methylated and non-methylated compounds in DMSO (10 mM stock).

  • Target Incubation: Add the compounds to the target enzyme/receptor in a 96-well plate.

  • Substrate Addition: Introduce the substrate (e.g., ATP for kinase assays, fluorescent ligand for GPCRs).

  • Reaction: Incubate at 37°C for 30-60 minutes.

  • Detection: Measure the signal (fluorescence/luminescence).[5]

  • Analysis: Plot % Inhibition vs. Log[Concentration] using a four-parameter logistic fit to determine IC₅₀.

Metabolic Stability Assay (Microsomal Clearance)

This protocol determines the intrinsic clearance (CLint) and identifies metabolic soft spots.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes with acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine the elimination rate constant (k). Calculate half-life (t1/2 = 0.693/k) and CLint.

  • Soft Spot ID: Analyze the MS/MS fragmentation patterns of the metabolites to identify the site of oxidation (e.g., hydroxylation on the methyl group vs. the aromatic ring).

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC (National Institutes of Health). URL:[Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. Source: Chemical Society Reviews (RSC Publishing). URL:[Link]

  • EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Source: PMC (National Institutes of Health). URL:[Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Source: ACS Omega (ACS Publications). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Verifying N-methylation Success Using ¹H-NMR Spectroscopy

Introduction: The Critical Role of N-Methylation and the Need for Robust Verification N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental transformation in organic chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Methylation and the Need for Robust Verification

N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental transformation in organic chemistry and drug development. It is a key strategy for modulating the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability.[1] Given its profound impact, the ability to reliably verify the success and extent of an N-methylation reaction is paramount. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides unambiguous structural information.[2]

This guide provides a comprehensive comparison of common N-methylation scenarios and furnishes the experimental data and protocols necessary for researchers, scientists, and drug development professionals to confidently verify N-methylation success using ¹H-NMR.

The Power of ¹H-NMR in Monitoring N-methylation: Key Spectroscopic Events

The beauty of using ¹H-NMR to monitor N-methylation lies in the distinct and predictable changes that occur in the spectrum upon successful reaction. These changes serve as a self-validating system for the transformation.

The core principle is the observation of the disappearance of a signal and the appearance of a new one in a different region of the spectrum. Specifically, we look for:

  • Disappearance of the N-H Proton Signal: In a primary or secondary amine starting material, the proton(s) attached to the nitrogen (N-H) will have a characteristic chemical shift. This signal is often broad and its position can be highly variable depending on the solvent, concentration, and temperature.[3][4] Upon successful methylation, this N-H proton is replaced by a methyl group, leading to the complete disappearance of the N-H signal.

  • Appearance of the N-CH₃ Proton Signal: The newly introduced N-methyl group (N-CH₃) will give rise to a new signal in the ¹H-NMR spectrum. This signal is typically a sharp singlet and appears in a relatively predictable region, generally between δ 2.2 and 3.5 ppm.[5][6] The exact chemical shift is influenced by the electronic environment of the nitrogen atom.

  • Changes in the Chemical Shift of α-Protons: The protons on the carbon atom(s) adjacent to the nitrogen (the α-protons) will also experience a change in their chemical environment upon N-methylation. This often results in a downfield shift (to a higher ppm value) of the α-proton signals.

A Comparative Look at N-methylation Scenarios and Their ¹H-NMR Fingerprints

The choice of methylating agent can influence the reaction's outcome and may introduce byproducts with their own NMR signatures. Below is a comparison of common scenarios.

Scenario 1: Reductive Amination using Formaldehyde and a Reducing Agent

Reductive amination is a widely used method for N-methylation. A common protocol involves the reaction of an amine with formaldehyde to form an intermediate iminium ion (for primary amines) or a hemiaminal (for secondary amines), which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

¹H-NMR Verification:

  • Starting Material (Primary Amine): A broad singlet for the N-H₂ protons (variable chemical shift).

  • Product (Monomethylated): Disappearance of the N-H₂ signal, appearance of a new broad singlet for the N-H proton, and a new singlet (or doublet if coupled to the N-H) for the N-CH₃ group around δ 2.4 ppm.

  • Product (Dimethylated): Complete disappearance of any N-H signals and the appearance of a sharp singlet for the two N-CH₃ groups (integrating to 6H) around δ 2.2 ppm.

Scenario 2: Classical N-Alkylation with Methyl Iodide (CH₃I)

Methyl iodide is a highly reactive and common methylating agent. It is typically used with a base to deprotonate the amine.

¹H-NMR Verification:

  • Key Consideration: Unreacted methyl iodide will show a singlet in the ¹H-NMR spectrum around δ 2.16 ppm in CDCl₃. It is crucial to either remove it during workup or be aware of its presence.

  • Product Formation: Similar to the reductive amination scenario, the appearance of the N-CH₃ signal and disappearance of the N-H signal are the primary indicators of success.

  • Over-methylation: A significant risk with reactive alkylating agents like methyl iodide is over-methylation, leading to the formation of a quaternary ammonium salt. In this case, the N-CH₃ signal will be shifted significantly downfield (typically > δ 3.0 ppm) compared to the tertiary amine.

Comparison Table of Expected ¹H-NMR Shifts for N-Methyl Groups
Functional GroupTypical ¹H-NMR Chemical Shift (δ, ppm)MultiplicityNotes
Primary Amine (R-NH₂)Variable (often broad, δ 0.5-5.0)Singlet (broad)Disappears upon methylation. Can be confirmed by D₂O exchange.[3]
Secondary Amine (R₂-NH)Variable (often broad, δ 0.5-5.0)Singlet (broad)Disappears upon methylation. Can be confirmed by D₂O exchange.[3]
Aliphatic N-CH₃2.2 - 2.6SingletAppears upon methylation.
Aromatic N-CH₃2.8 - 3.5SingletAppears upon methylation. Deshielded by the aromatic ring.
N-CH₃ in Amides2.7 - 3.0SingletAppears upon methylation.
Quaternary Ammonium N⁺-(CH₃)ₓ3.0 - 4.0SingletIndicates potential over-methylation.
Methyl Iodide (CH₃I)~2.16 (in CDCl₃)SingletPotential unreacted starting material.
Formaldehyde~9.7 (monomeric)SingletUsually not observed as it's consumed or exists as paraformaldehyde.

Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.[3][6][7]

Visualizing the Workflow and Spectroscopic Changes

N_Methylation_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage cluster_verification Verification A Starting Amine (R-NH₂) B Methylating Agent + Conditions A->B C N-Methylated Product (R-NHCH₃) B->C D Workup & Purification C->D E NMR Sample Preparation D->E F ¹H-NMR Data Acquisition E->F G Spectral Analysis F->G H Disappearance of N-H signal G->H I Appearance of N-CH₃ signal G->I J Integration & Chemical Shift Analysis G->J

Caption: Workflow for N-methylation and ¹H-NMR verification.

NMR_Transformation cluster_before Before Methylation (Starting Amine) cluster_after After Successful Methylation before_spec nh_peak Broad N-H Signal (δ 0.5-5.0) after_spec nch3_peak Sharp N-CH₃ Singlet (δ 2.2-3.5) reaction N-Methylation Reaction cluster_after cluster_after reaction->cluster_after cluster_before cluster_before cluster_before->reaction

Caption: Conceptual ¹H-NMR spectral changes upon N-methylation.

Experimental Protocol: N-methylation of Aniline with Analysis by ¹H-NMR

This protocol details a representative N-methylation reaction and the subsequent steps for NMR analysis.

Part 1: N-methylation of Aniline

  • Reaction Setup: To a round-bottom flask, add aniline (1.0 mmol), paraformaldehyde (1.2 mmol), and a suitable solvent like THF (3 mL).[5]

  • Catalyst Addition: Add the catalyst, for example, a copper-based catalyst as described in the literature.[5]

  • Reaction Conditions: Seal the vessel and charge with H₂ (or another appropriate reducing agent system). Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the designated time (e.g., 9 hours).[5]

  • Workup: After cooling, carefully release the pressure. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N-methylaniline and N,N-dimethylaniline.

Part 2: ¹H-NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-25 mg of the purified product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is often present in commercially available deuterated solvents to serve as an internal reference at δ 0.00 ppm.[9] If not present, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm).[10]

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the TMS or residual solvent peak.

    • Integrate all signals. The integral of the N-CH₃ signal should be a multiple of 3 relative to other protons in the molecule.

    • Analyze the chemical shifts and multiplicities to confirm the structure of the N-methylated product. Compare the spectrum to that of the starting material to confirm the disappearance of the N-H signal.

Troubleshooting and Advanced Considerations

  • Broad N-H Signals: The N-H proton signal can be very broad and may be difficult to distinguish from the baseline. A D₂O shake can be performed to confirm its presence. Adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[3]

  • Signal Overlap: The N-CH₃ signal may overlap with other signals in the aliphatic region of the spectrum.[11] In such cases, 2D NMR techniques like HSQC can be invaluable to definitively assign the N-CH₃ protons by correlating them to the N-CH₃ carbon.

  • Quantitative Analysis (qNMR): For determining the conversion or yield without purification, quantitative NMR (qNMR) can be employed. This involves adding a known amount of an internal standard with a signal in a clean region of the spectrum and comparing its integral to the integrals of the starting material and product signals.

Conclusion

¹H-NMR spectroscopy is an indispensable tool for verifying the success of N-methylation reactions. By carefully analyzing the disappearance of N-H signals, the appearance and integration of characteristic N-CH₃ signals, and shifts in adjacent protons, researchers can gain definitive, actionable insights into their chemical transformations. This guide provides the foundational knowledge and practical protocols to leverage the full power of ¹H-NMR for robust and reliable verification of N-methylation, ensuring the integrity of downstream applications in research and drug development.

References

  • NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • ¹H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved from [Link]

  • Wu, J., et al. (2023). ¹H NMR spectra for the N‐methylation of 1 a (0.5 mmol), PhSiH₃ (2 mmol) and CO₂ (0.1 MPa) in CD₃CN. [Image]. ResearchGate. Retrieved from [Link]

  • Proton (¹H) NMR Spectroscopy. (2025, January 4). Save My Exams. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • N-monomethylation of amines using paraformaldehyde and H₂ - Supporting Information. (n.d.).
  • ¹H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • Short Summary of ¹H-NMR Interpretation. (n.d.).
  • ¹H NMR Spectroscopy. (n.d.).
  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(14), 3405–3439. [Link]

  • Rabi, J. A., & Egan, W. (1983). Identification of methyl resonances in the 1H NMR spectrum of incubated blood cell lysates. Clinica chimica acta; international journal of clinical chemistry, 132(2), 143–155. [Link]

  • ¹H NMR: How Many Signals? (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • Falls, Z. T., et al. (2018). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. The Journal of biological chemistry, 293(13), 4705–4715. [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). Organic Letters. [Link]

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. (2025, May 23). NMR-BIO. Retrieved from [Link]

  • Methods to Identify the NMR Resonances of the ¹³C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013, December 12). Journal of Visualized Experiments. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (2019, January 11). [Video]. YouTube. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

I. Chemical Profile &amp; Hazard Causality Assessment

As a Senior Application Scientist overseeing peptide synthesis and chemical logistics, I recognize that the handling and disposal of specialized reagents like Fmoc-N-Me-D-Thr-OH (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis and chemical logistics, I recognize that the handling and disposal of specialized reagents like Fmoc-N-Me-D-Thr-OH (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-threonine) extends far beyond basic compliance. Proper disposal protocols safeguard laboratory personnel, prevent cross-contamination in sensitive synthetic workflows, and ensure environmental stewardship.

Fmoc-N-Me-D-Thr-OH is a highly specialized, N-methylated, Fmoc-protected amino acid derivative critical for synthesizing protease-resistant peptides and peptidomimetics[1]. While it is not classified as an acute hazard under standard OSHA guidelines, its disposal must be managed with rigorous scientific logic, particularly because it is invariably processed alongside highly reactive coupling reagents, volatile organic solvents (DMF, NMP), and corrosive acids (TFA) during Solid-Phase Peptide Synthesis (SPPS)[2][3].

Here is the definitive, step-by-step operational guide for the safe handling, segregation, and disposal of Fmoc-N-Me-D-Thr-OH.

Before executing any disposal protocol, we must establish the physical and chemical parameters of the compound. Fmoc-N-Me-D-Thr-OH is a fine, white to off-white powder[4]. While the molecule itself is relatively benign, its physical form presents a mechanical inhalation risk, and its downstream solvent matrix dictates its ultimate waste classification[5].

Table 1: Quantitative Data & Hazard Profile for Fmoc-N-Me-D-Thr-OH

ParameterSpecification / ValueOperational Implication
CAS Number 1931907-74-2[1]Ensure waste manifests correctly identify the specific stereoisomer.
Molecular Weight 355.39 g/mol [1]High molecular weight; precipitates easily in aqueous waste streams.
Physical State Solid (Powder)[4]Generates airborne particulates; necessitates draft-free weighing environments.
OSHA Classification No known OSHA hazards[5]Non-hazardous baseline, but requires standard PPE to prevent sensitization.
Transport (DOT/IATA) Not dangerous goods[5][6]Can be shipped and transported to disposal facilities without specialized placards.

Causality Note: Because Fmoc-N-Me-D-Thr-OH contains a bulky hydrophobic Fmoc group, it is virtually insoluble in water. Pouring any solutions containing this reagent down an aqueous drain will result in immediate precipitation, leading to severe plumbing blockages and environmental contamination[6]. It must strictly enter the solid organic waste or halogenated/non-halogenated solvent waste streams.

II. Waste Segregation Workflow

In a typical drug development laboratory, Fmoc-N-Me-D-Thr-OH waste is generated in two distinct phases: as a raw solid (unused reagent, empty vials, spills) and as a liquid effluent (unreacted monomer washed from the SPPS resin).

WasteWorkflow Start Fmoc-N-Me-D-Thr-OH Waste Generation Solid Solid Waste (Spills, Unused, Consumables) Start->Solid Direct Disposal Liquid Liquid Waste (SPPS Effluent) Start->Liquid Post-Reaction SolidDisp Solid Hazardous Waste Incineration Solid->SolidDisp Basic Basic/Organic Stream (DMF, Piperidine, Unreacted AA) Liquid->Basic Coupling/Deprotection Acidic Acidic Stream (TFA Cleavage Cocktail) Liquid->Acidic Resin Cleavage LiquidDisp Segregated Solvent Waste Licensed Disposal Basic->LiquidDisp Acidic->LiquidDisp

Figure 1: Workflow for Fmoc-N-Me-D-Thr-OH waste segregation in peptide synthesis.

III. Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal & Spill Management

This protocol applies to expired/unused Fmoc-N-Me-D-Thr-OH powder, contaminated weighing paper, spatulas, and empty reagent bottles[2].

1. Personal Protective Equipment (PPE) Verification:

  • Action: Don a laboratory coat, nitrile gloves, and safety goggles[2]. If cleaning a large spill outside a fume hood, a particulate respirator (N95 or equivalent) is required[5][6].

  • Causality: While the chemical is non-toxic, fine amino acid powders can cause mechanical irritation to the respiratory tract and mucous membranes[5].

2. Spill Containment and Collection:

  • Action: Do not use a dry brush, which aerosolizes the powder. Instead, lightly dampen a disposable laboratory wipe with a compatible organic solvent (e.g., isopropanol or ethanol) and gently sweep the powder inward[2].

  • Action: For larger spills, use a dedicated chemical scoop or shovel to transfer the bulk material into a compatible waste container[5].

  • Causality: Wet-wiping traps the hydrophobic particles, preventing them from becoming airborne and cross-contaminating nearby synthetic reactions.

3. Primary Packaging and Labeling:

  • Action: Place all collected powder, contaminated wipes, empty vials, and weighing boats into a heavy-duty, sealable polyethylene bag or a designated solid hazardous waste drum.

  • Action: Label the container explicitly: "Non-Hazardous Solid Organic Waste: Contains Fmoc-N-Me-D-Thr-OH (Amino Acid Derivative)."[2]

4. Final Disposition:

  • Action: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA)[2]. Arrange for pickup by a licensed environmental health and safety (EHS) waste vendor for high-temperature incineration.

Protocol B: Liquid SPPS Waste Segregation

During peptide synthesis, excess Fmoc-N-Me-D-Thr-OH is washed away using solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). It is critical to segregate this waste from cleavage cocktails.

1. Isolate the Organic/Basic Waste Stream:

  • Action: Collect the coupling washings (containing unreacted Fmoc-N-Me-D-Thr-OH, coupling reagents like HATU/DIC, and DMF) and the deprotection washings (typically 20% piperidine in DMF) into a designated, vented carboy labeled "Basic Organic Waste (Flammable)."[3]

  • Causality: Fmoc-amino acids are stable in this basic/organic mixture. Venting is required because residual coupling reagents can slowly generate trace gases over time.

2. Strictly Separate from Acidic (TFA) Waste:

  • Action: Never mix the Fmoc-N-Me-D-Thr-OH/DMF waste stream with the Trifluoroacetic Acid (TFA) cleavage waste stream[3].

  • Causality: Mixing DMF with strong acids like TFA can trigger highly exothermic reactions, potentially leading to container rupture, boiling of the solvent, and the release of toxic vapors[3]. TFA waste must be collected in a separate, acid-resistant container (e.g., borosilicate glass or specialized HDPE)[3].

3. Neutralization (If required by institutional EHS):

  • Action: If your facility requires neutralization of basic waste prior to vendor collection, slowly add a weak acid (e.g., 1M citric acid) to the basic waste stream while monitoring with pH strips until the pH reaches 6.0–8.0[3]. Perform this only in a certified fume hood.

IV. Laboratory Trust & Compliance Standards

To maintain the highest standards of scientific integrity and environmental safety, laboratory managers should audit their disposal practices against the following E-E-A-T principles:

  • Self-Validating Systems: Ensure that waste carboys are equipped with secondary containment (spill trays) that can hold 110% of the largest container's volume. This physically validates the safety protocol against accidental leaks.

  • Continuous Training: Ensure all personnel handling Fmoc-protected amino acids understand that "non-hazardous"[2] does not mean "drain-safe." The hydrophobic nature of these compounds[6] makes them severe environmental pollutants if introduced into municipal water systems.

By strictly adhering to these protocols, research facilities can ensure uninterrupted drug development workflows while maintaining absolute compliance with global EHS standards[7].

References

  • Amazon Web Services / CEM Corporation. "SAFETY DATA SHEET: 20 Amino Acid Kit." AWS. Available at: [Link]

  • Amino-Chem. "EHS Management System." Amino-Chem. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-N-Me-D-Thr-OH

Title: Safe Handling, PPE, and Operational Logistics for Fmoc-N-Me-D-Thr-OH in Peptide Synthesis Introduction Fmoc-N-Me-D-Thr-OH (CAS: 1931907-74-2) is a highly specialized, N-methylated, Fmoc-protected amino acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling, PPE, and Operational Logistics for Fmoc-N-Me-D-Thr-OH in Peptide Synthesis

Introduction

Fmoc-N-Me-D-Thr-OH (CAS: 1931907-74-2) is a highly specialized, N-methylated, Fmoc-protected amino acid derivative used extensively in Solid-Phase Peptide Synthesis (SPPS) to create sterically hindered, protease-resistant peptide therapeutics[1]. While the compound itself is not classified as acutely toxic, its physical state as a fine powder and its mandatory use alongside aggressive organic solvents (e.g., DMF, Piperidine, TFA) necessitate strict safety and logistical protocols[2]. This guide provides researchers with a self-validating, causality-driven framework for the safe handling, activation, and disposal of Fmoc-N-Me-D-Thr-OH.

Hazard Profile & The Causality of Protection

As a Senior Application Scientist, I emphasize that laboratory safety requires understanding the chemical environment rather than just blindly complying with rules. Fmoc-N-Me-D-Thr-OH presents two primary logistical hazards:

  • Aerosolization: The fine, electrostatic powder is easily aerosolized during weighing. Inhalation can cause respiratory tract irritation[3].

  • Solvent Permeation: During SPPS, this compound must be dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF)[2]. These solvents act as potent penetration enhancers, capable of carrying dissolved amino acids and coupling reagents directly through the skin barrier[4].

Quantitative Data & Chemical Properties

Table 1 summarizes the critical physicochemical properties that dictate our handling strategy.

ParameterValue / SpecificationOperational Implication
CAS Number 1931907-74-2Verification of exact stereoisomer (D-Thr, N-Me)[1].
Molecular Weight 355.39 g/mol Required for precise stoichiometric calculations (typically 3-5 eq. used)[1].
Appearance White to off-white powderProne to static; requires anti-static weighing tools[5].
Storage Temp 2-8 °CMust be equilibrated to room temp before opening to prevent condensation[5].
Primary Solvents DMF, NMP, DCMDictates glove material choice (Nitrile for splash, Butyl for immersion)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE is mandatory when handling Fmoc-N-Me-D-Thr-OH[2].

PPE CategorySpecificationCausality (The "Why")
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesPrevents severe eye irritation from aerosolized powder or solvent splashes during activation[3].
Hand Protection Double-layer Nitrile Gloves (EN 374)Nitrile provides excellent short-term splash resistance against DMF and DIPEA. Double-gloving allows immediate removal of the outer layer if contaminated[2].
Body Protection Flame-resistant, fully buttoned lab coatProtects against accidental spills of the activated amino acid solution, which contains flammable solvents[2].
Respiratory Fume Hood (80-100 fpm face velocity)Eliminates inhalation risk. N95/P100 masks are secondary and only required if a fume hood is unavailable[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures the safe weighing and solubilization of Fmoc-N-Me-D-Thr-OH.

Protocol: Safe Weighing and Activation

  • Step 1: Thermal Equilibration. Remove the Fmoc-N-Me-D-Thr-OH container from 2-8°C storage[5]. Causality: Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold container introduces atmospheric moisture, which degrades the Fmoc protecting group and alters the molecular weight, ruining stoichiometric calculations.

  • Step 2: PPE & Environmental Verification. Don safety goggles, a lab coat, and double-layer nitrile gloves[2]. Self-Validation: Verify the fume hood face velocity is between 80–100 fpm before opening the chemical container to guarantee aerosol containment.

  • Step 3: Static Mitigation and Weighing. Fmoc-amino acid powders are highly electrostatic. Wipe the exterior of the weighing spatula and the weigh boat with an anti-static zero-charge wipe. Weigh the required mass (typically 3-5 equivalents for SPPS)[2].

  • Step 4: In-Hood Solubilization. Transfer the powder to a dry reaction vial. Immediately add the primary solvent (e.g., DMF)[2]. Causality: Solubilizing the powder inside the weighing hood prevents the transport of dry, easily aerosolized powder across the laboratory.

  • Step 5: Activation. Add the coupling reagent (e.g., HBTU) followed by the base (DIPEA)[2]. Self-Validation: Complete dissolution into a clear or slightly pale solution indicates successful pre-activation. Do not proceed to coupling if particulate matter remains, as this indicates incomplete activation and poses a clogging risk to automated peptide synthesizers.

Process Visualization

The following diagram maps the logical relationship between safety checkpoints and the SPPS workflow.

SPPS_Workflow Equilibration 1. Reagent Equilibration (Warm to Room Temp) PPE_Check 2. PPE Verification (Nitrile, Goggles, Lab Coat) Equilibration->PPE_Check Proceed when condensation risk is 0 Weighing 3. Fume Hood Weighing (Minimize Aerosolization) PPE_Check->Weighing Verify draft (80-100 fpm) Activation 4. Solvent Activation (Add DMF/HBTU/DIPEA) Weighing->Activation Transfer solid Coupling 5. SPPS Coupling (Peptide Chain Elongation) Activation->Coupling Inject activated solution Disposal 6. Waste Segregation (Incineration/Organic Waste) Coupling->Disposal Collect effluent

Operational workflow for the safe handling and processing of Fmoc-N-Me-D-Thr-OH.

Spill Response and Disposal Plan

Proper disposal is critical for environmental compliance and laboratory safety[6].

  • Solid Waste Segregation: Any empty vials, weigh boats, or spatulas contaminated with Fmoc-N-Me-D-Thr-OH powder must be placed in a designated solid hazardous waste container lined with a polyethylene bag[3].

  • Liquid Effluent Management: The SPPS coupling reaction generates effluent containing DMF, DIPEA, and cleaved Fmoc-adducts[4]. Collect this in a clearly labeled "Non-Halogenated Organic Waste" carboy[7]. Exception: If Dichloromethane (DCM) or Trifluoroacetic Acid (TFA) is used during washing or cleavage steps, the effluent must be strictly segregated into a "Halogenated Organic Waste" container to prevent exothermic reactions and compliance violations[2].

  • Spill Response: In the event of a solid powder spill, do not dry sweep, as this aerosolizes the irritant[3]. Instead, cover the spill with a damp absorbent pad (using water or a mild alcohol), carefully scoop the material into a hazardous waste bin, and wash the surface thoroughly with soap and water[3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-D-Thr-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-D-Thr-OH
© Copyright 2026 BenchChem. All Rights Reserved.